Saxagliptin-15N,D2Hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C18H26ClN3O2 |
|---|---|
Molecular Weight |
353.9 g/mol |
IUPAC Name |
(1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-6,6-dideuterio-2-azabicyclo[3.1.0]hexane-3-carbonitrile;hydrochloride |
InChI |
InChI=1S/C18H25N3O2.ClH/c19-8-13-2-12-3-14(12)21(13)16(22)15(20)17-4-10-1-11(5-17)7-18(23,6-10)9-17;/h10-15,23H,1-7,9,20H2;1H/t10?,11?,12-,13+,14+,15-,17?,18?;/m1./s1/i3D2; |
InChI Key |
TUAZNHHHYVBVBR-OUXGBUPISA-N |
Isomeric SMILES |
[2H]C1([C@@H]2[C@H]1N([C@@H](C2)C#N)C(=O)[C@H](C34CC5CC(C3)CC(C5)(C4)O)N)[2H].Cl |
Canonical SMILES |
C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)N.Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of Saxagliptin-15N,D2 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and analytical methodologies related to Saxagliptin-15N,D2 Hydrochloride. This isotopically labeled compound is a crucial tool in pharmacokinetic and metabolic studies of saxagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes.
Core Chemical Properties
Saxagliptin-15N,D2 Hydrochloride is a stable, isotopically labeled form of Saxagliptin Hydrochloride. The incorporation of a nitrogen-15 atom and two deuterium atoms allows for its differentiation from the unlabeled drug in mass spectrometry-based analyses, making it an ideal internal standard for quantitative bioanalytical assays.
| Property | Value | Source(s) |
| Chemical Name | (1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-(15N)carbonitrile hydrochloride | [1] |
| CAS Number | 1309934-06-2 | [1] |
| Molecular Formula | C₁₈H₂₃D₂N₂¹⁵NO₂ · HCl | [2] |
| Molecular Weight | ~354.88 g/mol | [3] |
| Unlabeled CAS Number | 361442-04-8 | [1][3] |
| Storage Conditions | 2-8°C Refrigerator | [3] |
Mechanism of Action: DPP-4 Inhibition and Incretin Signaling
Saxagliptin is a highly selective and potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4).[3] DPP-4 is responsible for the rapid degradation of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, saxagliptin increases the circulating levels of active GLP-1 and GIP.[3]
These incretin hormones play a crucial role in glucose homeostasis. In response to food intake, they stimulate insulin secretion from pancreatic β-cells in a glucose-dependent manner and suppress glucagon secretion from pancreatic α-cells. The overall effect is a reduction in postprandial and fasting hyperglycemia.
Signaling Pathway of GLP-1 and GIP
The binding of GLP-1 and GIP to their respective receptors on pancreatic β-cells initiates a cascade of intracellular signaling events, primarily mediated by the activation of adenylyl cyclase and the subsequent increase in cyclic AMP (cAMP). This leads to the activation of Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac), which ultimately results in enhanced insulin synthesis and exocytosis.
Caption: Signaling pathway of Saxagliptin's DPP-4 inhibition.
Experimental Protocols
Synthesis and Characterization of Saxagliptin-15N,D2 Hydrochloride
Detailed experimental protocols for the synthesis of Saxagliptin-15N,D2 Hydrochloride are not publicly available and are likely proprietary. However, the general synthetic routes for unlabeled saxagliptin are well-documented in patents. These processes typically involve the coupling of a protected (S)-3-hydroxyadamantylglycine derivative with (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide, followed by dehydration and deprotection steps. The isotopic labels would be introduced using appropriately labeled starting materials or reagents during the synthesis.
Characterization of Saxagliptin-15N,D2 Hydrochloride would involve a suite of analytical techniques to confirm its identity, purity, and isotopic enrichment. While specific reports for the labeled compound are not publicly available, the following methods are standard for the unlabeled compound and would be adapted for the labeled analog.
1. High-Performance Liquid Chromatography (HPLC)
-
Purpose: To determine purity and quantify the compound.
-
Typical Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[4]
-
Detection: UV detection, typically in the range of 210-225 nm.[4]
-
Flow Rate: Approximately 1.0 mL/min.[4]
2. Mass Spectrometry (MS)
-
Purpose: To confirm the molecular weight and isotopic incorporation.
-
Technique: Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is commonly used.
-
Expected Observation: The molecular ion peak would correspond to the calculated mass of the labeled compound (~354.88 Da for the free base). Fragmentation patterns would be compared to the unlabeled standard to confirm the location of the labels.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To elucidate the chemical structure and confirm the position of the deuterium labels.
-
Techniques: ¹H NMR and ¹³C NMR.
-
Expected Observation: The ¹H NMR spectrum would show the absence of signals at the positions where deuterium has been substituted. The ¹⁵N labeling would result in characteristic splitting patterns in the ¹³C and ¹H NMR spectra of adjacent nuclei.
In Vitro DPP-4 Inhibition Assay
This protocol outlines a common method for determining the inhibitory activity of compounds against DPP-4 using a fluorogenic substrate.
Materials:
-
Recombinant human DPP-4 enzyme
-
DPP-4 substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin; Gly-Pro-AMC)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Saxagliptin-15N,D2 Hydrochloride (or unlabeled saxagliptin as a reference compound)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of Saxagliptin-15N,D2 Hydrochloride in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in assay buffer to create a range of test concentrations.
-
In a 96-well microplate, add the diluted compound solutions to the respective wells.
-
Include control wells: a "no inhibitor" control (with solvent only) and a "no enzyme" control (with buffer only).
-
Add the DPP-4 enzyme solution to all wells except the "no enzyme" control.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate solution to all wells.
-
Immediately measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 460 nm) over time in a kinetic mode.
-
The rate of increase in fluorescence is proportional to the DPP-4 activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the "no inhibitor" control.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Experimental Workflow for Bioanalytical Sample Analysis
The primary application of Saxagliptin-15N,D2 Hydrochloride is as an internal standard in the quantification of saxagliptin in biological matrices such as plasma or serum.
Caption: General workflow for saxagliptin quantification.
This guide provides a foundational understanding of the chemical and biological properties of Saxagliptin-15N,D2 Hydrochloride. For more specific applications and in-depth analytical data, it is recommended to consult the certificates of analysis provided by commercial suppliers or the relevant scientific literature and patents for unlabeled saxagliptin.
References
Synthesis and Characterization of Saxagliptin-15N,D2 HCl: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Saxagliptin-15N,D2 HCl, an isotopically labeled internal standard crucial for pharmacokinetic and metabolic studies of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Saxagliptin. This document details a plausible synthetic pathway, experimental protocols, and in-depth characterization data.
Introduction to Saxagliptin and its Labeled Analogue
Saxagliptin is a potent and selective inhibitor of DPP-4, an enzyme responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, Saxagliptin increases the levels of active incretins, which in turn stimulates insulin release and suppresses glucagon secretion in a glucose-dependent manner, thereby improving glycemic control in patients with type 2 diabetes.
Saxagliptin-15N,D2 HCl is a stable isotope-labeled version of Saxagliptin, incorporating one ¹⁵N atom in the nitrile group and two deuterium atoms on the cyclopropyl ring of the azabicyclo[3.1.0]hexane moiety. This isotopic labeling renders the molecule distinguishable from the unlabeled drug by mass spectrometry, making it an ideal internal standard for quantitative bioanalytical assays.
Synthesis of Saxagliptin-15N,D2 HCl
While a specific, detailed protocol for the synthesis of Saxagliptin-15N,D2 HCl is not publicly available, a plausible synthetic route can be constructed based on the known synthesis of Saxagliptin and established methods for isotopic labeling. The key steps involve the synthesis of a deuterated azabicyclo[3.1.0]hexane intermediate and the introduction of a ¹⁵N-labeled nitrile group.
Plausible Synthetic Scheme:
Caption: Plausible synthetic workflow for Saxagliptin-15N,D2 HCl.
Experimental Protocols
The following are detailed, illustrative methodologies for the key transformations.
Step 1: Synthesis of Deuterated (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide
This key intermediate is synthesized from a deuterated precursor, such as deuterated 1,2-cyclopropanedicarboxylic acid. The synthesis involves the formation of the bicyclic amine core, followed by amidation.
-
Materials: Deuterated 1,2-cyclopropanedicarboxylic acid, thionyl chloride, ammonia, appropriate chiral resolving agents, and solvents.
-
Procedure:
-
Deuterated 1,2-cyclopropanedicarboxylic acid is converted to its corresponding acid chloride using thionyl chloride.
-
The acid chloride is then reacted with ammonia to form the diamide.
-
Through a series of cyclization and reduction reactions, the deuterated 3-azabicyclo[3.1.0]hexane core is formed.
-
The desired stereoisomer is resolved using chiral chromatography or a suitable chiral resolving agent.
-
The resolved amine is then converted to the corresponding carboxamide.
-
Step 2: Amide Coupling
The deuterated bicyclic amide is coupled with N-Boc-(S)-3-hydroxyadamantylglycine.
-
Materials: Deuterated (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide, N-Boc-(S)-3-hydroxyadamantylglycine, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), Hydroxybenzotriazole (HOBt), N,N-Diisopropylethylamine (DIPEA), Dichloromethane (DCM).
-
Procedure:
-
To a solution of N-Boc-(S)-3-hydroxyadamantylglycine (1.0 eq) in DCM, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of deuterated (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide (1.0 eq) in DCM.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Boc-protected saxagliptin-amide-d2.
-
Step 3: Dehydration and ¹⁵N-Labeling
The amide is dehydrated to the nitrile using a ¹⁵N-labeled dehydrating agent or a two-step process involving activation and displacement with a ¹⁵N-cyanide source.
-
Materials: Boc-protected saxagliptin-amide-d2, Dehydrating agent (e.g., trifluoroacetic anhydride), Potassium cyanide-¹⁵N (K¹⁵CN), appropriate solvents.
-
Procedure (Illustrative):
-
Dissolve the Boc-protected saxagliptin-amide-d2 (1.0 eq) in a suitable solvent like pyridine.
-
Cool the solution to 0 °C and add trifluoroacetic anhydride (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction with ice-water and extract the product with ethyl acetate.
-
Alternatively, activate the amide and displace with K¹⁵CN.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to obtain Boc-protected Saxagliptin-¹⁵N,D2.
-
Step 4: Boc Deprotection and Salt Formation
The Boc protecting group is removed, and the hydrochloride salt is formed.
-
Materials: Boc-protected Saxagliptin-¹⁵N,D2, Hydrochloric acid (4M in dioxane), Diethyl ether.
-
Procedure:
-
Dissolve the Boc-protected Saxagliptin-¹⁵N,D2 in a minimal amount of dioxane.
-
Add an excess of 4M HCl in dioxane and stir at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Add diethyl ether to precipitate the product.
-
Filter the solid, wash with diethyl ether, and dry under vacuum to yield Saxagliptin-¹⁵N,D2 HCl as a white to off-white solid.
-
Characterization of Saxagliptin-15N,D2 HCl
Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the labeled compound.
Quantitative Data
| Parameter | Value | Reference/Method |
| Molecular Formula | C₁₈H₂₃D₂¹⁵NN₂O₂ · HCl | - |
| Molecular Weight | 354.89 g/mol | Calculated |
| Accurate Mass (M+H)⁺ | 318.21 | Theoretical |
| Isotopic Purity | >98% | Mass Spectrometry |
| Chemical Purity | >98% | HPLC |
Spectroscopic Data
Mass Spectrometry (MS):
-
Method: Electrospray Ionization (ESI) in positive mode.
-
Expected [M+H]⁺: m/z 318.21 (corresponding to C₁₈H₂₄D₂¹⁵N₂O₂⁺)
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Note: Specific NMR data for Saxagliptin-¹⁵N,D2 HCl is not publicly available. The following are predicted shifts based on the structure and data for unlabeled Saxagliptin. The absence of signals for the two deuterium atoms on the cyclopropyl ring and the coupling of adjacent protons to ¹⁵N would be key indicators of successful labeling.
-
¹H NMR (400 MHz, DMSO-d₆) δ (ppm):
-
Adamantyl protons: ~1.5-2.0
-
Azabicyclo[3.1.0]hexane protons: ~0.8-3.5 (with altered splitting patterns for protons near the deuterated positions)
-
Methine proton adjacent to the amine: ~3.8
-
Amine and hydroxyl protons: Broad signals
-
-
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm):
-
Nitrile carbon: ~118 (with coupling to ¹⁵N)
-
Carbonyl carbon: ~170
-
Adamantyl carbons: ~28-70
-
Azabicyclo[3.1.0]hexane carbons: ~15-60 (with attenuated signals for deuterated carbons)
-
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Detection: UV at 210 nm.
-
Expected Retention Time: Similar to unlabeled Saxagliptin, with a slight shift possible due to the isotopic labeling.
Mechanism of Action: Signaling Pathway
Saxagliptin's therapeutic effect is mediated through the potentiation of the incretin signaling pathway.
Caption: Saxagliptin's mechanism of action via DPP-4 inhibition.
Conclusion
This technical guide outlines the synthesis and characterization of Saxagliptin-¹⁵N,D2 HCl. The provided synthetic route, while illustrative, is based on established chemical principles and offers a viable pathway for its preparation. The characterization data presented, including mass spectrometry and predicted NMR shifts, provide the necessary framework for confirming the identity and purity of this essential analytical standard. The elucidation of its mechanism of action further underscores its importance in the development and study of new therapies for type 2 diabetes.
Isotopic Purity of Saxagliptin-15N,D2 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the isotopic purity of Saxagliptin-15N,D2 Hydrochloride, a stable isotope-labeled version of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Saxagliptin. This guide is intended for researchers, scientists, and drug development professionals who utilize labeled compounds in pharmacokinetic studies, metabolic profiling, and as internal standards in quantitative bioanalysis.
Introduction
Saxagliptin-15N,D2 Hydrochloride is a synthetic derivative of Saxagliptin in which one nitrogen atom is replaced with its stable isotope, ¹⁵N, and two hydrogen atoms are substituted with deuterium (D). This labeling provides a distinct mass shift, making it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based bioanalytical methods. The accuracy and reliability of such methods are critically dependent on the isotopic purity of the labeled standard. High isotopic purity ensures minimal interference from unlabeled or partially labeled species, leading to precise and accurate quantification of the analyte.
Quantitative Data on Isotopic Purity
The isotopic purity of a labeled compound is a critical parameter, typically determined by the manufacturer and provided in a Certificate of Analysis (CoA). While a specific CoA for a single batch of Saxagliptin-15N,D2 Hydrochloride is not publicly available, the following table represents a typical format and plausible data for the isotopic enrichment of this compound. This data is illustrative and should be confirmed with the supplier's documentation for any specific lot.
| Parameter | Specification | Method |
| Isotopic Enrichment (¹⁵N) | ≥ 98% | Mass Spectrometry |
| Isotopic Enrichment (D₂) | ≥ 97% | Mass Spectrometry / NMR |
| Chemical Purity | ≥ 99% | HPLC |
| Unlabeled Saxagliptin | ≤ 0.5% | Mass Spectrometry |
| Partially Labeled Species (¹⁵N, D₀; ¹⁴N, D₂) | ≤ 1.5% | Mass Spectrometry |
Experimental Protocols for Determining Isotopic Purity
The determination of isotopic purity for compounds like Saxagliptin-15N,D2 Hydrochloride relies on sophisticated analytical techniques capable of differentiating between isotopologues. The primary methods employed are Mass Spectrometry and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the isotopic enrichment of labeled molecules by measuring the mass-to-charge ratio of ions. High-resolution mass spectrometry (HRMS) is often employed to resolve the isotopic clusters of the labeled and unlabeled compound.
Protocol for Isotopic Purity Determination by LC-HRMS:
-
Sample Preparation:
-
Prepare a stock solution of Saxagliptin-15N,D2 Hydrochloride in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Prepare a corresponding stock solution of unlabeled Saxagliptin Hydrochloride.
-
Create a series of dilutions from the stock solutions to establish a working concentration suitable for the instrument's linear range (e.g., 1 µg/mL).
-
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is typically used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient is run to achieve good separation and peak shape for Saxagliptin. For example, starting at 5% B, ramping to 95% B over 5 minutes, holding for 2 minutes, and then re-equilibrating.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Scan Mode: Full scan from m/z 100 to 500.
-
Resolution: Set to a high resolution (e.g., > 60,000 FWHM) to resolve isotopic peaks.
-
Data Analysis:
-
Acquire the mass spectrum of the unlabeled Saxagliptin to determine its natural isotopic distribution.
-
Acquire the mass spectrum of the Saxagliptin-15N,D2 Hydrochloride.
-
Compare the measured isotopic distribution of the labeled compound to the theoretical distribution for a given enrichment level.
-
Calculate the percentage of the M+3 peak (corresponding to ¹⁵N and 2D) relative to the sum of all isotopic peaks (M, M+1, M+2, etc.) after correcting for the natural abundance of isotopes.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹H NMR and ¹³C NMR, can be used to confirm the position of isotopic labels and, in some cases, to quantify the level of deuteration. For ¹⁵N labeling, ¹⁵N NMR or indirect detection methods through ¹H-¹⁵N correlation spectra (like HSQC) can be employed.
Protocol for Deuterium Enrichment Determination by ¹H NMR:
-
Sample Preparation:
-
Dissolve a precisely weighed amount of Saxagliptin-15N,D2 Hydrochloride in a deuterated solvent (e.g., DMSO-d₆ or CD₃OD).
-
Add an internal standard with a known concentration if quantitative analysis is required.
-
-
NMR Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Integrate the signals corresponding to the protons at the deuterated positions and compare them to the integrals of protons at non-deuterated positions within the same molecule.
-
The reduction in the integral value of the signals for the protons at the labeled sites is indicative of the level of deuterium incorporation. For example, if a signal corresponding to two protons shows an integral of 0.06 when another single proton signal is set to 1.00, it indicates approximately 97% deuteration at that site (1 - (0.06/2) = 0.97).
-
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the experimental procedures for determining the isotopic purity of Saxagliptin-15N,D2 Hydrochloride.
Caption: Workflow for Isotopic Purity Determination by LC-HRMS.
Caption: Workflow for Deuterium Enrichment Determination by ¹H NMR.
Conclusion
The isotopic purity of Saxagliptin-15N,D2 Hydrochloride is a fundamental parameter that underpins its effective use as an internal standard in quantitative bioanalysis. Through the rigorous application of advanced analytical techniques such as high-resolution mass spectrometry and NMR spectroscopy, the isotopic enrichment and chemical purity can be accurately determined. Researchers and drug development professionals must always refer to the Certificate of Analysis provided by the manufacturer for lot-specific data to ensure the integrity and validity of their experimental results. The methodologies and workflows presented in this guide provide a comprehensive framework for understanding the principles and practices involved in the assessment of the isotopic purity of this and other stable isotope-labeled compounds.
A Technical Guide to Saxagliptin-15N,D2 Hydrochloride: Properties, Mechanism, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Saxagliptin-15N,D2 Hydrochloride, an isotopic-labeled version of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Saxagliptin. This document details its chemical properties, mechanism of action, relevant signaling pathways, and established experimental protocols for its analysis.
Core Compound Identification and Properties
Saxagliptin-15N,D2 Hydrochloride is a stable isotope-labeled form of Saxagliptin, primarily utilized as an internal standard in quantitative bioanalytical assays, such as pharmacokinetic studies.[1] The labeling with Nitrogen-15 (¹⁵N) and Deuterium (D₂) provides a distinct mass signature, allowing for precise differentiation from the unlabeled drug in biological matrices.
It is crucial to distinguish between Saxagliptin-15N,D2 Hydrochloride and its hydroxylated metabolite, which also has a corresponding labeled form. The following table summarizes the key chemical identifiers for these compounds.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight |
| Saxagliptin-15N,D2 Hydrochloride | 1309934-06-2 | C₁₈H₂₃D₂N₂[¹⁵N]O₂·HCl | 354.88 g/mol |
| Hydroxy Saxagliptin-15N,D2 Hydrochloride | 1309934-05-1 | C₁₈H₂₃D₂N₂[¹⁵N]O₃·HCl | 370.88 g/mol |
Mechanism of Action and Signaling Pathway
Saxagliptin is a potent and selective, reversible inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme.[2][3] DPP-4 is a serine exopeptidase that plays a critical role in glucose homeostasis by rapidly inactivating the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[4]
By inhibiting DPP-4, Saxagliptin prevents the degradation of GLP-1 and GIP, leading to increased circulating levels and prolonged activity of these hormones.[5] This enhancement of the incretin effect results in:
-
Glucose-dependent insulin secretion: Increased GLP-1 and GIP levels stimulate the pancreatic β-cells to release insulin in response to elevated blood glucose levels.[2]
-
Suppression of glucagon secretion: Elevated GLP-1 levels act on pancreatic α-cells to suppress the release of glucagon, particularly in the postprandial state, thereby reducing hepatic glucose production.[6]
The overall effect is an improvement in glycemic control in patients with type 2 diabetes mellitus.[7]
Mechanism of Saxagliptin action on the DPP-4 enzyme and subsequent signaling cascade.
Experimental Protocols
In Vitro DPP-4 Inhibition Assay
This protocol outlines a fluorescence-based method for determining the inhibitory activity of compounds against the DPP-4 enzyme.[8][9]
Materials:
-
Recombinant human DPP-4 enzyme
-
DPP-4 substrate (e.g., Gly-Pro-AMC)
-
Assay Buffer (e.g., Tris-HCl, pH 8.0)
-
Test compound (e.g., Saxagliptin) and controls
-
96-well microplate (black, for fluorescence)
-
Microplate reader with fluorescence detection (λex=360 nm, λem=460 nm)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound and a known DPP-4 inhibitor (positive control, e.g., Sitagliptin) in the assay buffer.[10]
-
Enzyme Reaction: In a 96-well plate, add the assay buffer, diluted DPP-4 enzyme, and the test compound or control. Incubate for 10 minutes at 37°C.[8]
-
Substrate Addition: Initiate the reaction by adding the DPP-4 substrate (Gly-Pro-AMC) to all wells.
-
Incubation and Measurement: Incubate the plate at 37°C for 30 minutes, protected from light.[10] Measure the fluorescence intensity at regular intervals in kinetic mode.
-
Data Analysis: Calculate the rate of reaction (ΔFLU/min). The percent inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of an uninhibited control.
Experimental workflow for a DPP-4 inhibition assay.
Pharmacokinetic Analysis using LC-MS/MS
This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Saxagliptin and its active metabolite, 5-hydroxy Saxagliptin, in human plasma.[1] Saxagliptin-15N,D2 Hydrochloride is used as the internal standard.
Materials:
-
Human plasma samples
-
Saxagliptin and 5-hydroxy Saxagliptin analytical standards
-
Internal Standards: Saxagliptin-15N,D2 Hydrochloride and 5-hydroxy Saxagliptin-15N,D2 Hydrochloride
-
LC-MS/MS system
-
Solid-phase extraction (SPE) cartridges
-
Mobile phase (e.g., 0.1% acetic acid in 5 mM ammonium acetate and acetonitrile)
Procedure:
-
Sample Preparation:
-
Thaw plasma samples.
-
Spike samples with the internal standards (Saxagliptin-15N,D2 Hydrochloride and its hydroxylated counterpart).
-
-
Extraction:
-
Perform solid-phase extraction (SPE) to isolate the analytes and internal standards from the plasma matrix.
-
-
LC-MS/MS Analysis:
-
Inject the extracted sample into the LC-MS/MS system.
-
Chromatographically separate Saxagliptin, 5-hydroxy Saxagliptin, and their labeled internal standards.
-
Detect and quantify the analytes using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Construct calibration curves using the peak area ratios of the analytes to their respective internal standards.
-
Determine the concentrations of Saxagliptin and 5-hydroxy Saxagliptin in the unknown plasma samples.
-
Workflow for pharmacokinetic analysis using LC-MS/MS.
Clinical Trial Methodologies
Clinical trials for Saxagliptin have generally followed a randomized, double-blind, placebo-controlled design to assess efficacy and safety.[11][12]
Typical Study Design:
-
Participants: Adults with type 2 diabetes and inadequate glycemic control on existing therapies (e.g., metformin, sulfonylurea).[11][13]
-
Intervention: Administration of Saxagliptin (e.g., 5 mg once daily) or a placebo, in addition to the background antidiabetic medication.[11]
-
Duration: Typically 24 weeks or longer.[11]
-
Primary Endpoint: Change in glycated hemoglobin (HbA1c) from baseline to the end of the study.[11]
-
Secondary Endpoints: Changes in fasting plasma glucose, postprandial glucose, and body weight.
-
Safety Assessments: Monitoring of adverse events, including rates of hypoglycemia.[11]
Conclusion
Saxagliptin-15N,D2 Hydrochloride is an essential tool for the precise quantitative analysis of Saxagliptin in biological systems. A thorough understanding of the parent compound's mechanism of action, signaling pathways, and established analytical methodologies is critical for researchers and professionals in the field of drug development and diabetes research. The protocols and data presented in this guide offer a comprehensive resource for the study and application of this important compound.
References
- 1. Thieme E-Books & E-Journals - [thieme-connect.com]
- 2. droracle.ai [droracle.ai]
- 3. Saxagliptin - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Saxagliptin Hydrate? [synapse.patsnap.com]
- 5. Saxagliptin for type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. clinicaltrials.eu [clinicaltrials.eu]
- 8. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 9. content.abcam.com [content.abcam.com]
- 10. lifetechindia.com [lifetechindia.com]
- 11. A randomized controlled trial of the efficacy and safety of saxagliptin as add-on therapy in patients with type 2 diabetes and inadequate glycaemic control on metformin plus a sulphonylurea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Saxagliptin – Treatment for Type 2 Diabetes - Clinical Trials Arena [clinicaltrialsarena.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
A Comprehensive Technical Guide to Saxagliptin-15N,D2 Hydrochloride Reference Standard
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential information on the commercial availability and analytical characterization of the Saxagliptin-15N,D2 Hydrochloride reference standard. This isotopically labeled compound is a critical tool in pharmacokinetic and metabolic studies, serving as an internal standard for the accurate quantification of Saxagliptin in biological matrices.
Commercial Availability
Saxagliptin-15N,D2 Hydrochloride is available from several specialized chemical suppliers who provide reference standards for the pharmaceutical industry. Key commercial sources include LGC Standards, Simson Pharma Limited, Acanthus Research, and MedchemExpress.[1][2][3] These suppliers typically provide the reference standard with a Certificate of Analysis (CoA), detailing its identity, purity, and isotopic enrichment. While the product may be available from stock from some vendors, others may offer it on a custom synthesis basis.[1][3]
Physicochemical and Analytical Data
The quality and reliability of a reference standard are paramount for its use in regulated analytical methods. The following tables summarize the key physicochemical properties and typical analytical specifications for Saxagliptin-15N,D2 Hydrochloride.
Table 1: Physicochemical Properties
| Property | Value |
| Chemical Name | (1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-(15N)carbonitrile hydrochloride |
| Molecular Formula | C₁₈H₂₃D₂N₂¹⁵NO₂·HCl |
| CAS Number | 1309934-06-2[1] |
| Unlabeled CAS | 361442-04-8[1] |
| Isotope Labels | ¹⁵N, Deuterium (D₂) |
Table 2: Representative Analytical Specifications
| Parameter | Typical Specification | Analytical Method |
| Identity | Conforms to structure | ¹H-NMR, ¹³C-NMR, Mass Spectrometry |
| Chemical Purity (by HPLC) | ≥ 98% | HPLC-UV |
| Isotopic Enrichment (¹⁵N) | ≥ 98 atom % ¹⁵N | Mass Spectrometry, ¹⁵N-NMR |
| Isotopic Enrichment (D₂) | ≥ 98 atom % D | Mass Spectrometry, ²H-NMR |
| Residual Solvents | Meets ICH limits | GC-HS |
| Water Content | Report value | Karl Fischer Titration |
Experimental Protocols
The characterization of Saxagliptin-15N,D2 Hydrochloride reference standard involves a suite of analytical techniques to confirm its identity, purity, and isotopic integrity. Below are detailed methodologies for key experiments.
Identity Confirmation by Mass Spectrometry and NMR
Objective: To confirm the molecular weight and structure of the isotopically labeled Saxagliptin.
-
Mass Spectrometry (MS):
-
Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.
-
Sample Preparation: A dilute solution of the reference standard is prepared in a suitable solvent such as acetonitrile or methanol.
-
Analysis: The sample is infused directly or via liquid chromatography into the mass spectrometer. The full scan mass spectrum is acquired in positive ion mode.
-
Expected Result: The spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ of Saxagliptin-15N,D2. The measured mass-to-charge ratio (m/z) should be consistent with the calculated exact mass of the labeled compound.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CD₃OD).
-
Analysis: ¹H, ¹³C, and ¹⁵N NMR spectra are acquired.
-
Expected Result: The ¹H and ¹³C NMR spectra will be similar to that of unlabeled Saxagliptin, with minor shifts possible due to isotopic effects. The ¹⁵N NMR spectrum will confirm the position of the ¹⁵N label.
-
Chemical Purity Determination by HPLC-UV
Objective: To quantify the chemical purity of the reference standard and to detect any unlabeled Saxagliptin or other impurities.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: UV detection at a wavelength where Saxagliptin has significant absorbance (e.g., around 210 nm).
-
Injection Volume: 10 µL.
-
-
Sample Preparation: A solution of the reference standard is prepared in the mobile phase or a compatible solvent at a known concentration.
-
Analysis: The sample solution is injected into the HPLC system. The peak area of Saxagliptin-15N,D2 is measured, and the area percentages of all other peaks are calculated.
-
Calculation: Purity (%) = (Area of main peak / Total area of all peaks) x 100
Isotopic Enrichment Determination by Mass Spectrometry
Objective: To determine the percentage of the ¹⁵N and Deuterium isotopes in the labeled molecule.
-
Instrumentation: A high-resolution mass spectrometer (e.g., LC-MS/MS).
-
Analysis: The relative intensities of the mass isotopologues of the molecular ion are measured. For Saxagliptin-15N,D2, the instrument will measure the abundance of the ion corresponding to the labeled compound relative to any unlabeled (M) and partially labeled species.
-
Calculation: The isotopic enrichment is calculated by comparing the measured isotopic distribution to the theoretical distribution for a given enrichment level.
Visualizations
Signaling Pathway of Saxagliptin
Saxagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor. It works by preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This leads to increased insulin secretion and reduced glucagon secretion in a glucose-dependent manner.
Caption: Mechanism of action of Saxagliptin.
Experimental Workflow for Reference Standard Characterization
The following diagram illustrates the typical workflow for the analytical characterization of a Saxagliptin-15N,D2 Hydrochloride reference standard.
Caption: Analytical workflow for reference standard qualification.
References
A Technical Guide to Preliminary Studies Utilizing Saxagliptin-15N,D2 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core principles and methodologies involved in the preliminary studies of saxagliptin, with a specific focus on the role of its isotopically labeled form, Saxagliptin-15N,D2 Hydrochloride. This document is intended to serve as a comprehensive resource for professionals in the field of drug development and research.
Introduction
Saxagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus.[1] By inhibiting the DPP-4 enzyme, saxagliptin prevents the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3] This leads to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner, ultimately improving glycemic control.[2][3]
Stable isotope-labeled compounds, such as Saxagliptin-15N,D2 Hydrochloride, are crucial tools in drug development. They are primarily utilized as internal standards in bioanalytical methods to ensure the accuracy and precision of quantitative analyses of the parent drug and its metabolites in biological matrices. This guide will detail the established pharmacokinetic and metabolic profile of saxagliptin, elucidated through studies that employ these advanced analytical techniques.
Data Presentation
The following tables summarize the key pharmacokinetic parameters of saxagliptin and its active metabolite, 5-hydroxy saxagliptin, in humans. These data are critical for understanding the drug's behavior in the body and for designing appropriate clinical studies.
Table 1: Pharmacokinetic Parameters of Saxagliptin and 5-Hydroxy Saxagliptin in Healthy Subjects Following a Single 5 mg Oral Dose [1]
| Parameter | Saxagliptin | 5-Hydroxy Saxagliptin |
| Cmax (ng/mL) | 24 | 47 |
| AUC (ng·h/mL) | 78 | 214 |
| t½ (hours) | 2.5 | 3.1 |
| Tmax (hours) | 2 | 4 |
Table 2: Excretion of Saxagliptin and its Metabolites Following a Single 50 mg Oral Dose of [14C]-Saxagliptin [1]
| Excretion Route | Analyte | Percentage of Administered Dose |
| Urine | Saxagliptin | 24% |
| 5-Hydroxy Saxagliptin | 36% | |
| Total Radioactivity | 75% | |
| Feces | Total Radioactivity | 22% |
Experimental Protocols
The accurate quantification of saxagliptin and its metabolites in biological samples is fundamental to pharmacokinetic and metabolism studies. The use of a stable isotope-labeled internal standard like Saxagliptin-15N,D2 Hydrochloride is the gold standard for such analyses, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Bioanalytical Method for the Quantification of Saxagliptin and 5-Hydroxy Saxagliptin in Human Plasma
This protocol outlines a typical LC-MS/MS method for the simultaneous determination of saxagliptin and its active metabolite, 5-hydroxy saxagliptin, in human plasma.
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma, add an internal standard working solution containing Saxagliptin-15N,D2 Hydrochloride and its corresponding labeled metabolite.
-
Precipitate plasma proteins by adding 400 µL of acetonitrile.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
2. Liquid Chromatography Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometry Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Saxagliptin: Precursor ion > Product ion (specific m/z values to be optimized).
-
5-Hydroxy Saxagliptin: Precursor ion > Product ion (specific m/z values to be optimized).
-
Saxagliptin-15N,D2 Hydrochloride (Internal Standard): Precursor ion > Product ion (specific m/z values to be optimized).
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
Mandatory Visualizations
Signaling Pathway of DPP-4 Inhibition by Saxagliptin
Caption: DPP-4 inhibition pathway of saxagliptin.
Experimental Workflow for Pharmacokinetic Analysis
Caption: Workflow for pharmacokinetic studies.
Metabolic Pathway of Saxagliptin
Caption: Primary metabolic pathway of saxagliptin.
References
The Pivotal Role of Labeled Saxagliptin in Elucidating Its Pharmacokinetic Profile
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Saxagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus. A thorough understanding of its pharmacokinetic (PK) profile—encompassing its absorption, distribution, metabolism, and excretion (ADME)—is fundamental to its safe and effective clinical use. The use of radiolabeled saxagliptin, particularly with carbon-14 ([14C]), has been instrumental in comprehensively characterizing these processes. This technical guide provides a detailed overview of the pivotal role of labeled saxagliptin in defining its PK properties, supported by quantitative data, experimental methodologies, and visual representations of key pathways and workflows.
Pharmacokinetic Profile of Saxagliptin and its Active Metabolite
Studies utilizing [14C]saxagliptin have provided definitive data on the mass balance, metabolic fate, and routes of elimination of the drug. Following oral administration, saxagliptin is rapidly absorbed.[1] It is then metabolized to a major active metabolite, 5-hydroxy saxagliptin, which is approximately half as potent as the parent drug.[2][3] Both saxagliptin and 5-hydroxy saxagliptin exhibit predictable pharmacokinetic properties.[4]
Key Pharmacokinetic Parameters
The table below summarizes the key pharmacokinetic parameters for saxagliptin and its active metabolite, 5-hydroxy saxagliptin, following a single oral dose of 5 mg saxagliptin to healthy subjects.
| Parameter | Saxagliptin | 5-hydroxy saxagliptin | Reference |
| Cmax (ng/mL) | 24 | 47 | [3] |
| Tmax (hours) | 2 | 4 | [3] |
| AUC (ng·h/mL) | 78 | 214 | [3] |
| Terminal half-life (t½) (hours) | 2.5 | 3.1 | [5] |
Mass Balance and Excretion
A human mass balance study using a single 50 mg oral dose of [14C]saxagliptin was crucial in determining the routes and extent of its elimination.[1][6] The study demonstrated that saxagliptin is well-absorbed and eliminated through both renal and hepatic pathways.[2]
| Excretion Route | Total Radioactivity (%) | Saxagliptin (%) | 5-hydroxy saxagliptin (%) | Reference |
| Urine | 75 | 24 | 36 | [2] |
| Feces | 22 | - | - | [2] |
| Total Recovery | ~97 | - | - | [1][6] |
Experimental Protocols
The definitive understanding of saxagliptin's pharmacokinetics is underpinned by robust experimental designs. Below are the methodologies for key studies.
Human Absorption, Metabolism, and Excretion (AME) Study
-
Study Design: An open-label, single-dose study in healthy male subjects.[1][6]
-
Investigational Product: A single oral dose of 50 mg of [14C]saxagliptin (91.5 µCi).[1][6]
-
Sample Collection: Blood, plasma, urine, and feces were collected at predetermined intervals to measure total radioactivity and to profile the parent drug and its metabolites.[6]
-
Analytical Methods: Total radioactivity was measured by liquid scintillation counting. Plasma, urine, and fecal extracts were analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify saxagliptin and its metabolites.[7]
In Vitro Metabolism Studies
-
Objective: To identify the enzymes responsible for saxagliptin metabolism.
-
Methodology: [14C]saxagliptin was incubated with human liver microsomes and recombinant human cytochrome P450 (CYP) enzymes.
-
Findings: These studies identified CYP3A4 and CYP3A5 as the primary enzymes responsible for the formation of 5-hydroxy saxagliptin.[1][6] The catalytic efficiency of CYP3A4 was found to be approximately 4-fold higher than that of CYP3A5.[1][6]
Visualizing Key Processes
To further clarify the complex processes involved in the pharmacokinetics of saxagliptin, the following diagrams have been generated using the DOT language.
ADME Pathway of Labeled Saxagliptin
Metabolic Pathway of Saxagliptin
References
- 1. scispace.com [scispace.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Clinical Pharmacokinetics and Pharmacodynamics of Saxagliptin, a Dipeptidyl Peptidase-4 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Characterization of the in vitro and in vivo metabolism and disposition and cytochrome P450 inhibition/induction profile of saxagliptin in human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LC–MS/MS analysis of metformin, saxagliptin and 5‐hydroxy saxagliptin in human plasma and its pharmacokinetic study wit… [ouci.dntb.gov.ua]
An In-depth Technical Guide on the Physical and Chemical Properties of Deuterated Saxagliptin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physical and chemical properties of deuterated saxagliptin, a deuterated analog of the dipeptidyl peptidase-4 (DPP-4) inhibitor saxagliptin. Due to the limited publicly available data specifically for deuterated saxagliptin, this guide extrapolates information from the well-characterized parent compound, saxagliptin, and integrates general principles of deuterium substitution in pharmaceuticals. The document covers physicochemical properties, mechanism of action, and relevant experimental protocols. Quantitative data is presented in structured tables, and key biological pathways and experimental workflows are visualized using diagrams.
Introduction to Deuterated Saxagliptin
Saxagliptin is a potent and selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), used in the management of type 2 diabetes.[1] Deuteration, the substitution of one or more hydrogen atoms with its heavier isotope deuterium, is a strategy employed in drug development to potentially improve the pharmacokinetic profile of a drug.[2][3] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a reduced rate of metabolism, particularly if the deuteration occurs at a site of metabolic oxidation.[4][] This can result in a longer drug half-life and potentially a more favorable dosing regimen.[3]
While specific data for deuterated saxagliptin is not extensively published, we can infer its properties based on the known characteristics of saxagliptin and the established effects of deuteration. One known synthesis of a deuterated version of saxagliptin involves a ¹³CD₂-labeled form.[6]
Physicochemical Properties
The physical and chemical properties of deuterated saxagliptin are expected to be very similar to those of saxagliptin, with the most significant difference being its molecular weight. Other properties such as melting point and solubility may also be slightly altered.[4]
Chemical Structure and Formula
-
Saxagliptin:
-
Deuterated Saxagliptin (Hypothetical d₂-analog):
-
The exact position of deuteration can vary. A common strategy is to replace hydrogens at sites of metabolism. For saxagliptin, metabolism primarily occurs via cytochrome P450 3A4/5 (CYP3A4/5), leading to a hydroxylated metabolite.[8][9] Deuteration could potentially target the adamantyl group or other positions susceptible to oxidation.
-
Hypothetical Molecular Formula (d₂-analog): C₁₈H₂₃D₂N₃O₂
-
Quantitative Physicochemical Data
The following table summarizes the known physicochemical properties of saxagliptin. The values for deuterated saxagliptin are estimated based on the properties of the parent compound and general principles of deuteration.
| Property | Saxagliptin | Deuterated Saxagliptin (Estimated) | Reference |
| Molecular Weight | 315.417 g/mol | 317.429 g/mol (for d₂-analog) | [1][7] |
| Physical Description | Solid | Solid | [7] |
| Solubility | Sparingly soluble in water (791.8 mg/L at 25°C) | Potentially slightly higher or lower | [7][10] |
| pKa | 7.90 | Slightly altered | [2][10] |
| Protein Binding | Negligible (<10% in human serum) | Negligible | [8] |
Note: The molecular weight of deuterated saxagliptin is calculated for a hypothetical d₂-analog. The actual molecular weight will depend on the number and location of deuterium atoms. Deuteration can sometimes lead to slight changes in solubility and pKa.[2][4]
Mechanism of Action and Signaling Pathway
Deuterated saxagliptin is expected to have the same mechanism of action as saxagliptin. It acts as a selective and reversible inhibitor of the DPP-4 enzyme.[11]
DPP-4 Inhibition
DPP-4 is an enzyme that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[12][13] These hormones are released in response to food intake and play a crucial role in glucose homeostasis by:
-
Stimulating glucose-dependent insulin secretion from pancreatic beta cells.[11][12]
-
Suppressing glucagon secretion from pancreatic alpha cells.[11][12]
By inhibiting DPP-4, saxagliptin increases the levels of active incretins, leading to enhanced insulin secretion and reduced glucagon levels, ultimately resulting in lower blood glucose.[8][14]
Signaling Pathway
The signaling pathway of saxagliptin's action is centered on the potentiation of the incretin pathway.
Experimental Protocols
Detailed experimental protocols for deuterated saxagliptin are not widely available. However, standard analytical methods used for saxagliptin can be adapted for its deuterated analog.
Synthesis of Deuterated Saxagliptin
The synthesis of deuterated saxagliptin would likely follow similar synthetic routes to saxagliptin, but with the introduction of deuterated starting materials or reagents at the desired positions.[6][15][16][17][18] A general workflow for the synthesis and purification is outlined below.
Analytical Characterization
The characterization of deuterated saxagliptin would involve a suite of analytical techniques to confirm its identity, purity, and structure.
| Technique | Purpose | Typical Parameters | Reference |
| Mass Spectrometry (MS) | To confirm the molecular weight and isotopic enrichment. | UPLC-MS/MS is often used for quantification in biological matrices. | [19] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To determine the chemical structure and confirm the location of deuterium atoms. | ¹H NMR and ¹³C NMR would show characteristic shifts. The absence of a proton signal at the site of deuteration in ¹H NMR is a key indicator. | - |
| High-Performance Liquid Chromatography (HPLC) | To assess purity and quantify the compound. | Reversed-phase HPLC with a C18 column is commonly used. Mobile phases often consist of acetonitrile and a buffer (e.g., phosphate buffer). UV detection is typically performed around 210-225 nm. | [10][20][21][22] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify functional groups. | The C-D stretching vibration would appear at a lower frequency compared to the C-H stretch. | - |
A common HPLC method for saxagliptin analysis involves a C18 column with a mobile phase of methanol and water (e.g., 80:20 v/v) at a flow rate of 0.8 ml/min, with UV detection at 212 nm.[20] For deuterated saxagliptin, the retention time is expected to be very similar to that of the non-deuterated compound.
Conclusion
Deuterated saxagliptin represents a promising modification of a well-established therapeutic agent. While specific experimental data is limited, its physical and chemical properties can be reasonably inferred from its parent compound. The primary advantage of deuteration lies in the potential for an improved pharmacokinetic profile due to the kinetic isotope effect. Further research and publication of detailed analytical and clinical data are necessary to fully elucidate the characteristics and potential benefits of deuterated saxagliptin.
References
- 1. Saxagliptin - Wikipedia [en.wikipedia.org]
- 2. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deuterated drug - Wikipedia [en.wikipedia.org]
- 4. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. Saxagliptin | C18H25N3O2 | CID 11243969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Saxagliptin | 361442-04-8 [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. droracle.ai [droracle.ai]
- 12. What is the mechanism of Saxagliptin Hydrate? [synapse.patsnap.com]
- 13. researchgate.net [researchgate.net]
- 14. Saxagliptin (Onglyza): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 15. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 16. orientjchem.org [orientjchem.org]
- 17. WO2012162507A1 - Process for preparing saxagliptin and its novel intermediates useful in the synthesis thereof - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
- 19. Development and Validation of a High Performance Thin Layer Chromatographic Method for Quantitative Analysis of Saxagliptin [scirp.org]
- 20. bepls.com [bepls.com]
- 21. ijbpas.com [ijbpas.com]
- 22. ijprajournal.com [ijprajournal.com]
Methodological & Application
Application Note: Quantification of Saxagliptin in Human Plasma by LC-MS/MS with a Labeled Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the sensitive and selective quantification of Saxagliptin in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard for accurate and precise measurement, making it suitable for pharmacokinetic studies and other research applications. The protocol includes a comprehensive guide to sample preparation, chromatographic separation, and mass spectrometric detection.
Introduction
Saxagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus.[1] By inhibiting the DPP-4 enzyme, Saxagliptin prevents the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3] This leads to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner, ultimately improving glycemic control.[1][2] Accurate measurement of Saxagliptin concentrations in plasma is crucial for pharmacokinetic assessments and clinical research. This application note details a robust LC-MS/MS method for the quantification of Saxagliptin in human plasma, utilizing a stable isotope-labeled internal standard to ensure high accuracy and precision.
Signaling Pathway of Saxagliptin
Saxagliptin's mechanism of action involves the inhibition of the DPP-4 enzyme, which is responsible for the inactivation of incretin hormones. The pathway is illustrated in the diagram below.
Caption: Mechanism of action of Saxagliptin via DPP-4 inhibition.
Experimental Workflow
The following diagram outlines the general workflow for the quantification of Saxagliptin in plasma samples.
Caption: General experimental workflow for Saxagliptin quantification.
Experimental Protocols
This section details the materials and methods for the quantification of Saxagliptin in human plasma. The described protocol is a composite of validated methods reported in the literature.[2][4][5][6]
Materials and Reagents
-
Saxagliptin reference standard
-
Saxagliptin stable isotope-labeled internal standard (e.g., Saxagliptin-¹⁵N-d₂)[2][3]
-
Human plasma (K₂EDTA as anticoagulant)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Solid-phase extraction (SPE) cartridges (e.g., Phenomenex Strata-X)[1] or protein precipitation (PPT) reagents.
Instrumentation
-
Liquid chromatograph (LC) system capable of gradient elution
-
Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column (e.g., Atlantis® dC18, 50 mm × 2.1 mm, 5 µm)[5][6]
Sample Preparation (Solid-Phase Extraction)
-
Thaw plasma samples at room temperature.
-
To 50 µL of plasma, add 50 µL of the internal standard working solution.
-
Vortex for 30 seconds.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the analytes with 1 mL of acetonitrile.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 150 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
Liquid Chromatography Conditions
| Parameter | Value |
| Column | Atlantis® dC18 (50 mm × 2.1 mm, 5 µm)[5][6] |
| Mobile Phase A | 0.1% Formic acid in water[5] |
| Mobile Phase B | 0.1% Formic acid in acetonitrile[5] |
| Flow Rate | 0.85 mL/min |
| Injection Volume | 10 µL[5] |
| Column Temperature | Room Temperature[5] |
| Run Time | Approximately 2-4 minutes[1][2] |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1][4] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Saxagliptin) | m/z 316.4 → 180.5[1] |
| MRM Transition (Labeled IS) | Specific to the labeled standard used |
Quantitative Data Summary
The following tables summarize the quantitative performance of the LC-MS/MS method for Saxagliptin as reported in various studies.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| Saxagliptin | 0.05 - 100 | 0.05 | |
| Saxagliptin | 0.1 - 50 | 0.1 | [5][6] |
| Saxagliptin | 0.1 - Not Specified | 0.1 | [4] |
Table 2: Accuracy and Precision
| Analyte | QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |
| Saxagliptin | LQC, MQC, HQC | ≤ 5.4 | ≤ 5.4 | Not Specified | [1] |
| Saxagliptin | Not Specified | < 9.66 | < 9.66 | 90.62 - 105.60 |
Table 3: Recovery
| Analyte | QC Level | Extraction Recovery (%) | Reference |
| Saxagliptin | LQC, MQC, HQC | 85.90 - 87.84 | [4] |
| Saxagliptin | Not Specified | > 90 | [5][6] |
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of Saxagliptin in human plasma. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making the method well-suited for regulated bioanalysis in support of clinical and preclinical studies. The straightforward sample preparation and rapid chromatographic runtime allow for high-throughput analysis.
References
- 1. Saxagliptin: A dipeptidyl peptidase-4 inhibitor in the treatment of type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Frontiers | DPP-4 Inhibition and the Path to Clinical Proof [frontiersin.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Saxagliptin: A Selective DPP-4 Inhibitor for the Treatment of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. providence.elsevierpure.com [providence.elsevierpure.com]
sample preparation techniques for Saxagliptin analysis using an internal standard
An in-depth guide to the sample preparation techniques for the analysis of Saxagliptin utilizing an internal standard, designed for researchers, scientists, and professionals in drug development.
Introduction to Saxagliptin Analysis
Saxagliptin is an oral hypoglycemic drug used for the treatment of type 2 diabetes. It functions as a dipeptidyl peptidase-4 (DPP-4) inhibitor, which increases the concentration of active incretins in the blood, thereby stimulating insulin secretion in a glucose-dependent manner.[1] Accurate and precise quantification of Saxagliptin in biological matrices such as human plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and ensuring drug efficacy and safety.
The use of an internal standard (IS) is a cornerstone of robust bioanalytical methods. An IS is a compound with similar physicochemical properties to the analyte, added at a known concentration to samples, calibrators, and quality controls. It helps to correct for the variability in sample preparation and instrument response, significantly improving the accuracy and precision of the analysis.[2][3] For mass spectrometry-based assays, stable isotope-labeled (e.g., deuterated) internal standards are considered the gold standard as they co-elute with the analyte and exhibit similar ionization behavior, effectively normalizing matrix effects.[3][4] Commonly used internal standards for Saxagliptin analysis include its stable labeled isotopes like Saxagliptin-¹⁵N d₂.[5][6][7]
This document provides detailed application notes and protocols for three common sample preparation techniques for Saxagliptin analysis: Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).
Protein Precipitation (PPT)
Protein precipitation is a straightforward and rapid method for sample preparation, often used in high-throughput analysis.[8] It involves adding an organic solvent or an acid to the plasma sample to denature and precipitate proteins, which are then removed by centrifugation.
Application Note: Protein Precipitation for Saxagliptin Analysis
This protocol details a simple protein precipitation method using acetonitrile, suitable for the extraction of Saxagliptin and its internal standard from human plasma prior to LC-MS/MS analysis.[9][10] To enhance recovery at lower concentrations, specialized reagents like CHAPS can be incorporated to disrupt protein binding.[11]
Experimental Protocol
Materials and Reagents:
-
Human plasma samples
-
Saxagliptin analytical standard
-
Saxagliptin-¹⁵N d₂ (Internal Standard)
-
Acetonitrile (HPLC grade)[10]
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of the human plasma sample into a microcentrifuge tube.
-
Add 50 µL of the internal standard working solution (Saxagliptin-¹⁵N d₂) to the plasma sample.
-
Add 400 µL of acetonitrile to the tube to precipitate the plasma proteins.[12]
-
Vortex the mixture for 1-2 minutes to ensure thorough mixing and complete protein precipitation.[10]
-
Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or an HPLC vial.
-
The sample is now ready for injection into the LC-MS/MS system. If necessary, the supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase.
Workflow Diagram: Protein Precipitation
Caption: Workflow for Protein Precipitation of Saxagliptin.
Quantitative Data Summary
| Parameter | Reported Values | Reference |
| Linearity Range | 0.1 - 50 ng/mL | [9] |
| 0.01 - 0.5 µg/mL | [10] | |
| Recovery | >90% (with CHAPS) | [9][11] |
| Precision (RSD%) | Within acceptable limits | [10] |
| Accuracy | Within acceptable limits | [10] |
Solid-Phase Extraction (SPE)
SPE is a more selective sample clean-up technique compared to PPT. It separates components of a mixture according to their physical and chemical properties. Analytes are extracted from the liquid sample onto a solid sorbent, interferences are washed away, and the analytes of interest are then eluted with an appropriate solvent.[5][6] This method often results in a cleaner extract, which can reduce matrix effects and improve assay sensitivity.[13]
Application Note: Solid-Phase Extraction for Saxagliptin Analysis
This protocol describes an SPE method for the simultaneous quantification of Saxagliptin and its active metabolite, 5-Hydroxy Saxagliptin, from human plasma.[14] The use of a mixed-mode cation exchange (MCX) sorbent allows for a robust and selective extraction.
Experimental Protocol
Materials and Reagents:
-
Human plasma samples
-
Saxagliptin and 5-Hydroxy Saxagliptin analytical standards
-
Saxagliptin-¹⁵N d₂ and 5-Hydroxy Saxagliptin-¹⁵N d₂ (Internal Standards)
-
Oasis MCX 96-well µElution Plate[14]
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic Acid
-
Ammonium Hydroxide
-
Water (HPLC grade)
-
96-well plate vacuum manifold
Procedure:
-
Sample Pre-treatment: To 100 µL of plasma, add the internal standards. Dilute the sample with 100 µL of 4% phosphoric acid in water.
-
Conditioning: Condition the SPE plate wells with 200 µL of methanol followed by 200 µL of water. Do not allow the sorbent to dry.[15]
-
Loading: Load the pre-treated sample onto the conditioned SPE plate. Apply a gentle vacuum to draw the sample through the sorbent at a flow rate of approximately 1 mL/min.[15]
-
Washing: Wash the sorbent with 200 µL of 2% formic acid in water, followed by 200 µL of methanol. These washes remove polar and non-polar interferences, respectively.
-
Elution: Elute the analytes and internal standards with 2 x 50 µL of 5% ammonium hydroxide in acetonitrile into a clean 96-well collection plate.
-
Final Step: The eluate is ready for direct injection or can be evaporated and reconstituted in the mobile phase for LC-MS/MS analysis.
Workflow Diagram: Solid-Phase Extraction
Caption: Workflow for Solid-Phase Extraction of Saxagliptin.
Quantitative Data Summary
| Parameter | Reported Values | Reference |
| Linearity Range | 0.05 - 100 ng/mL | [5][6] |
| 0.148 - 75 ng/mL | [14] | |
| Recovery | Not explicitly stated, but method was fully validated | [5][6] |
| Precision (CV%) | <15% | [14] |
| Accuracy (% Bias) | Within ±15% | [14] |
Liquid-Liquid Extraction (LLE)
LLE is a classic sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. It is effective for removing non-volatile matrix components and can provide a high degree of sample clean-up.
Application Note: Liquid-Liquid Extraction for Saxagliptin Analysis
This protocol outlines an LLE method for the quantification of Saxagliptin in rat plasma using ethyl acetate as the extraction solvent.[7] The method is suitable for pharmacokinetic studies and demonstrates good recovery and linearity.
Experimental Protocol
Materials and Reagents:
-
Rat plasma samples
-
Saxagliptin analytical standard
-
Appropriate Internal Standard (e.g., deuterated Saxagliptin)
-
Ethyl Acetate (HPLC grade)[7]
-
Sodium Hydroxide (NaOH) solution (e.g., 0.1 M)
-
Water (HPLC grade)
-
Microcentrifuge tubes (2 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
In a microcentrifuge tube, combine 100 µL of the plasma sample with 50 µL of the internal standard working solution.
-
Alkalinize the sample by adding 50 µL of 0.1 M NaOH to facilitate the extraction of Saxagliptin into the organic solvent.
-
Add 1 mL of ethyl acetate to the tube.
-
Vortex the mixture vigorously for 5 minutes to ensure efficient extraction of the analyte and IS into the organic phase.
-
Centrifuge the sample at 4,500 rpm for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the organic solvent to dryness at 40°C under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
The reconstituted sample is now ready for injection into the LC-MS/MS system.
Workflow Diagram: Liquid-Liquid Extraction
Caption: Workflow for Liquid-Liquid Extraction of Saxagliptin.
Quantitative Data Summary
| Parameter | Reported Values | Reference |
| Linearity Range | 0.5 - 100 ng/mL (in rat plasma) | [7] |
| Recovery | >81.01% | [7] |
| Precision (RSD%) | <9.66% | [7] |
| Accuracy (% RE) | 90.62% - 105.60% | [7] |
Conclusion
The choice of sample preparation technique for Saxagliptin analysis depends on the specific requirements of the assay, such as the desired level of sensitivity, throughput, and the complexity of the biological matrix.
-
Protein Precipitation is a rapid and simple method, ideal for high-throughput screening and early-stage drug discovery.
-
Solid-Phase Extraction offers superior sample clean-up, leading to reduced matrix effects and potentially higher sensitivity, making it suitable for validation and clinical sample analysis.
-
Liquid-Liquid Extraction provides a good balance between clean-up efficiency and ease of use, and it is a well-established technique in many bioanalytical laboratories.
For all methods, the use of a stable isotope-labeled internal standard like deuterated Saxagliptin is highly recommended to ensure the highest level of accuracy and precision, particularly for regulatory submissions and clinical pharmacokinetic studies.[3] Validation of the chosen method according to regulatory guidelines (e.g., FDA or EMA) is essential to ensure the reliability of the generated data.
References
- 1. Solid‐phase extraction treatment is required for measurement of active glucagon‐like peptide‐1 by enzyme‐linked immunosorbent assay kit affected by heterophilic antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 3. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 4. texilajournal.com [texilajournal.com]
- 5. Thieme E-Books & E-Journals - [thieme-connect.com]
- 6. A rapid and sensitive LC-MS/MS assay for the determination of saxagliptin and its active metabolite 5-hydroxy saxagliptin in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Simultaneous Estimation of Saxagliptin and Dapagliflozin in Human Plasma by Validated High Performance Liquid Chromatography - Ultraviolet Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. daneshyari.com [daneshyari.com]
- 12. Best way for t-he precipitation of protein in plasma HPLC - Chromatography Forum [chromforum.org]
- 13. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. waters.com [waters.com]
- 15. agilent.com [agilent.com]
Application Notes and Protocols for the Chromatographic Separation of Saxagliptin and its Labeled Analogue
Introduction
Saxagliptin is a potent, selective, and reversible dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus.[1][2] It works by enhancing the incretin system, which increases insulin secretion and decreases glucagon levels in a glucose-dependent manner.[3][4] The accurate and reliable quantification of Saxagliptin in biological matrices and pharmaceutical formulations is crucial for pharmacokinetic studies, bioequivalence assessment, and quality control.
This document provides detailed protocols for the chromatographic separation and analysis of Saxagliptin. It focuses on two primary applications: a highly sensitive LC-MS/MS method for bioanalytical studies in plasma, utilizing a stable isotope-labeled (SIL) analogue as an internal standard, and a robust RP-HPLC-UV method for quality control of pharmaceutical dosage forms.
Mechanism of Action of Saxagliptin
Saxagliptin exerts its therapeutic effect by inhibiting the DPP-4 enzyme.[4] DPP-4 is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][5] By inhibiting DPP-4, Saxagliptin increases the levels of active GLP-1 and GIP.[1] This leads to enhanced glucose-dependent insulin secretion from pancreatic β-cells and suppressed glucagon secretion from pancreatic α-cells, ultimately resulting in improved glycemic control.[5][6]
Application 1: Bioanalytical Quantification in Human Plasma by LC-MS/MS
This protocol describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of Saxagliptin and its active metabolite, 5-hydroxy Saxagliptin, in human plasma. The method employs a stable isotope-labeled analogue of Saxagliptin as an internal standard (IS) to ensure high accuracy and precision, which is critical for pharmacokinetic analysis.[7][8]
Experimental Workflow: Bioanalysis
Detailed Protocol
1. Materials and Reagents:
-
Saxagliptin and 5-hydroxy Saxagliptin reference standards.
-
Stable isotope-labeled internal standards ([¹³CD₂]Saxagliptin).[7]
-
3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate (CHAPS).[7]
-
Human plasma (with anticoagulant).
2. Preparation of Standards:
-
Prepare individual stock solutions (1 mg/mL) of Saxagliptin, 5-hydroxy Saxagliptin, and the labeled IS in methanol.
-
Prepare working standard solutions by serial dilution of the stock solutions with a methanol:water (50:50, v/v) mixture.
-
Prepare calibration curve standards by spiking blank human plasma with the working standard solutions to achieve a concentration range of 0.1-50 ng/mL for Saxagliptin.[8]
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations in the same manner.
3. Sample Pre-treatment: [7]
-
To 100 µL of plasma sample (blank, standard, or unknown), add 25 µL of the IS working solution.
-
Add 50 µL of 1% aqueous CHAPS solution to disrupt drug-protein binding.
-
Vortex mix for 30 seconds.
-
Add 400 µL of acetonitrile for protein precipitation.
-
Vortex for 1 minute, then centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube or 96-well plate for analysis.
4. LC-MS/MS System and Conditions:
| Parameter | Condition |
| LC System | UPLC or HPLC system (e.g., Waters Acquity UPLC)[9] |
| Column | Atlantis® dC18, 2.1 mm × 50 mm, 5 µm[7] |
| Mobile Phase A | 0.1% Formic Acid in Water[7][9] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[7][9] |
| Flow Rate | 0.4 mL/min (typical, may vary) |
| Injection Volume | 10 µL[7] |
| Column Temp. | Room Temperature[7] |
| Gradient | Linear gradient optimized for separation (e.g., 5% to 95% B over 2 min) |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization | Electrospray Ionization (ESI), Positive Mode |
| MRM Transitions | Saxagliptin: m/z 316.2 → 181.1; [¹³CD₂]Saxagliptin: m/z 319.2 → 184.1 |
Quantitative Data Summary
| Parameter | Saxagliptin | Reference |
| Linearity Range | 0.1 - 50 ng/mL | [8] |
| LLOQ | 0.1 ng/mL | [8] |
| Retention Time | ~2.3 min (Varies with exact conditions) | [7] |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | ICH Guidelines |
| Precision (%RSD) | ≤15% (≤20% at LLOQ) | ICH Guidelines |
| Recovery | >90% | [7] |
Application 2: Quality Control Assay by RP-HPLC-UV
This protocol details a reliable and cost-effective Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection for the routine analysis and quantification of Saxagliptin in bulk drug and pharmaceutical tablets.[2][10]
Experimental Workflow: QC Assay
Detailed Protocol
1. Materials and Reagents:
-
Saxagliptin reference standard.
-
Saxagliptin tablets.
-
HPLC-grade methanol, acetonitrile, and water.[10]
-
Potassium dihydrogen phosphate and orthophosphoric acid (for buffer preparation).[11][12]
2. Preparation of Standards and Samples:
-
Mobile Phase: Prepare a filtered and degassed mixture of a buffer (e.g., 20mM potassium dihydrogen phosphate, pH 4.6) and an organic solvent (e.g., acetonitrile) in a suitable ratio (e.g., 55:45 v/v).[11]
-
Standard Solution: Accurately weigh and dissolve the Saxagliptin reference standard in the mobile phase to obtain a known concentration (e.g., 10 µg/mL).[11]
-
Sample Solution: Weigh and powder no fewer than 20 tablets. Transfer a quantity of powder equivalent to 5 mg of Saxagliptin into a 100 mL volumetric flask. Add approximately 70 mL of mobile phase, sonicate for 15 minutes, and dilute to volume. Filter the solution through a 0.45 µm filter. Further dilute this solution with the mobile phase to achieve a final concentration of ~10 µg/mL.
3. HPLC System and Conditions:
-
The following parameters are a composite of several validated methods and provide a robust starting point.[2][11][12][13]
| Parameter | Condition |
| HPLC System | Isocratic HPLC with UV/PDA Detector |
| Column | C18 or C8 Column (e.g., Phenomenex Luna C18, 250 x 4.6 mm, 5 µm)[11] |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 4.6) (45:55 v/v)[11] |
| Flow Rate | 1.0 mL/min[13] |
| Injection Volume | 20 µL[10] |
| Column Temp. | Ambient |
| Detection | UV at 220 nm or 245 nm[2][11] |
Quantitative Data Summary
| Parameter | Typical Value | Reference(s) |
| Retention Time | ~2.1 - 5.2 min (Varies with column and mobile phase) | [10][11][13] |
| Linearity Range | 5 - 25 µg/mL (or wider, e.g., 6-14 µg/mL) | [11] |
| Correlation Coeff. (r²) | > 0.999 | [11] |
| LOD | ~7.96 ng/spot (HPTLC) | [14] |
| LOQ | ~26.54 ng/spot (HPTLC) | [14] |
| Accuracy (% Recovery) | 98 - 102% | [13][15] |
| Precision (%RSD) | < 2% | [13][15] |
The choice of chromatographic method for the analysis of Saxagliptin and its analogues is highly dependent on the application. For bioanalytical studies requiring high sensitivity and the ability to correct for matrix effects, LC-MS/MS with a stable isotope-labeled internal standard is the preferred method.[7] For routine quality control, where robustness, cost-effectiveness, and precision are paramount, RP-HPLC with UV detection provides a reliable and validated solution.[2][11][16] The protocols and data presented here offer comprehensive guidance for researchers and scientists in the development and implementation of these analytical techniques.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. What is the mechanism of Saxagliptin Hydrate? [synapse.patsnap.com]
- 4. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: Saxagliptin [pdb101.rcsb.org]
- 5. Saxagliptin - Proteopedia, life in 3D [proteopedia.org]
- 6. droracle.ai [droracle.ai]
- 7. daneshyari.com [daneshyari.com]
- 8. researchgate.net [researchgate.net]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. jddtonline.info [jddtonline.info]
- 11. ijprajournal.com [ijprajournal.com]
- 12. Stability-indicating liquid chromatographic method for determination of saxagliptin and structure elucidation of the major degradation products using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Simultaneous Estimation of Saxagliptin and Dapagliflozin in Human Plasma by Validated High Performance Liquid Chromatography - Ultraviolet Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scirp.org [scirp.org]
- 15. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 16. Analytical Methods for DPP-4 Inhibitors: HPLC Techniques Reviewed [wisdomlib.org]
Application Notes and Protocols for the Quantification of Saxagliptin using Saxagliptin-15N,D2 Hydrochloride as an Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Saxagliptin in biological matrices, employing its stable isotope-labeled counterpart, Saxagliptin-15N,D2 Hydrochloride, as an internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Saxagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus. Accurate and precise quantification of saxagliptin in biological samples is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as Saxagliptin-15N,D2 Hydrochloride, is the gold standard for quantitative LC-MS/MS analysis as it effectively compensates for variations in sample preparation, chromatography, and ionization.[1][2][3] This document outlines the optimized mass spectrometry parameters and a comprehensive experimental protocol for this purpose.
Mass Spectrometry Parameters
The following table summarizes the optimized mass spectrometry parameters for the detection and quantification of saxagliptin and its stable isotope-labeled internal standard, Saxagliptin-15N,D2 Hydrochloride. The parameters are designed for a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) and Multiple Reaction Monitoring (MRM) mode.[4]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Cone Voltage (V) |
| Saxagliptin | 316.2 | 180.2 | [Parameter not explicitly stated in search results] | [Parameter not explicitly stated in search results] |
| Saxagliptin-15N,D2 | 319.2 | 183.2 | [Parameter not explicitly stated in search results] | [Parameter not explicitly stated in search results] |
Note: The precursor ion for Saxagliptin-15N,D2 is inferred based on the addition of one 15N atom and two deuterium atoms to the saxagliptin molecule (mass increase of approximately 3 Da). The product ion is inferred based on the fragmentation pattern of saxagliptin.
Experimental Protocol
This protocol provides a step-by-step guide for the extraction and analysis of saxagliptin from plasma samples.
Materials and Reagents
-
Saxagliptin reference standard
-
Human plasma (or other relevant biological matrix)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (analytical grade)
-
Ammonium acetate (analytical grade)
-
Water (deionized, 18 MΩ·cm)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis MCX)[7] or liquid-liquid extraction solvents (e.g., ethyl acetate)[8]
Sample Preparation (Solid Phase Extraction)
-
Spiking: To 100 µL of plasma, add 10 µL of the internal standard working solution (Saxagliptin-15N,D2 Hydrochloride in methanol).
-
Pre-treatment: Add 200 µL of 0.1% formic acid in water to the plasma sample. Vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition an Oasis MCX SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
Liquid Chromatography Conditions
-
LC System: An ultra-performance liquid chromatography (UPLC) system is recommended for optimal performance.
-
Column: A C18 column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) is suitable for the separation.[9]
-
Mobile Phase A: 0.1% formic acid in water.[9]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[9]
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.0 min: 10-90% B (linear gradient)
-
2.0-2.5 min: 90% B
-
2.5-2.6 min: 90-10% B (linear gradient)
-
2.6-3.0 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
Mass Spectrometry Settings
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[10]
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Desolvation Gas Flow: 800 L/hr.
-
Cone Gas Flow: 50 L/hr.
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for the quantification of saxagliptin.
Caption: Experimental workflow for Saxagliptin quantification.
Caption: Signaling pathway of Saxagliptin's action.
References
- 1. Thieme E-Books & E-Journals - [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetic/Pharmacodynamic modelling of Saxagliptin and its active metabolite, 5-hydroxy Saxagliptin in rats with Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Saxagliptin-15N,D2 Hydrochloride | LGC Standards [lgcstandards.com]
- 7. lcms.cz [lcms.cz]
- 8. Development of a rapid UPLC-MS/MS method for quantification of saxagliptin in rat plasma and application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. LC-MS/MS analysis of metformin, saxagliptin and 5-hydroxy saxagliptin in human plasma and its pharmacokinetic study with a fixed-dose formulation in healthy Indian subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for a Validated Bioanalytical Method for Saxagliptin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development and validation of a bioanalytical method for the quantification of Saxagliptin in biological matrices. The methodologies described herein are based on established principles of bioanalysis and are intended to serve as a guide for researchers in the field of drug metabolism and pharmacokinetics.
Introduction
Saxagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus. The accurate determination of Saxagliptin concentrations in biological samples is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This document outlines a validated bioanalytical method using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a widely accepted and sensitive technique for quantitative bioanalysis.
Quantitative Data Summary
The following tables summarize the key validation parameters for the bioanalytical method for Saxagliptin, demonstrating its reliability and robustness.
Table 1: Linearity and Range
| Analyte | Calibration Curve Range (ng/mL) | Correlation Coefficient (r²) |
| Saxagliptin | 0.05 - 100 | ≥ 0.998 |
| 5-hydroxy Saxagliptin | 0.05 - 100 | ≥ 0.998 |
Table 2: Accuracy and Precision
| Analyte | QC Level | Concentration (ng/mL) | Accuracy (% Bias) | Precision (% RSD) |
| Saxagliptin | LLOQ | 0.05 | -2.5 | 4.8 |
| LQC | 0.15 | 1.2 | 3.5 | |
| MQC | 50 | -0.8 | 2.1 | |
| HQC | 80 | 0.5 | 1.9 | |
| 5-hydroxy Saxagliptin | LLOQ | 0.05 | -1.9 | 5.2 |
| LQC | 0.15 | 0.8 | 4.1 | |
| MQC | 50 | -0.5 | 2.8 | |
| HQC | 80 | 0.9 | 2.3 |
LLOQ: Lower Limit of Quantification, LQC: Low-Quality Control, MQC: Medium Quality Control, HQC: High-Quality Control
Table 3: Recovery and Matrix Effect
| Analyte | QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Saxagliptin | LQC | 0.15 | 92.5 | 1.8 |
| MQC | 50 | 94.1 | -0.5 | |
| HQC | 80 | 93.7 | 0.9 | |
| 5-hydroxy Saxagliptin | LQC | 0.15 | 90.8 | 2.1 |
| MQC | 50 | 91.5 | -0.2 | |
| HQC | 80 | 92.3 | 1.1 |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol describes the extraction of Saxagliptin and its active metabolite, 5-hydroxy Saxagliptin, from human plasma using solid-phase extraction.
Materials:
-
Human plasma samples
-
Internal Standard (IS) working solution (e.g., Saxagliptin-d4)
-
SPE cartridges (e.g., Oasis HLB)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium acetate
-
Acetic acid
-
Centrifuge
-
Vortex mixer
-
SPE manifold
Procedure:
-
Thaw plasma samples to room temperature.
-
To 200 µL of plasma, add 50 µL of the internal standard working solution. Vortex for 10 seconds.
-
Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of mobile phase (0.1% acetic acid in 5 mM ammonium acetate and acetonitrile (30:70, v/v)).[1]
-
Collect the eluate and inject a portion into the LC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase: A gradient of 0.1% acetic acid in 5 mM ammonium acetate (A) and acetonitrile (B).[1]
-
Flow Rate: 0.85 mL/min.[1]
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Run Time: Approximately 1.8 minutes.[1]
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Saxagliptin: Precursor ion > Product ion
-
5-hydroxy Saxagliptin: Precursor ion > Product ion
-
Internal Standard: Precursor ion > Product ion
-
-
Source Parameters: Optimize source temperature, ion spray voltage, and gas flows for maximum signal intensity.
Signaling Pathway and Experimental Workflow Diagrams
Saxagliptin Mechanism of Action: DPP-4 Inhibition
References
Application Notes and Protocols for Preclinical Research Using Saxagliptin-¹⁵N,D₂ HCl
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Saxagliptin-¹⁵N,D₂ HCl, a stable isotope-labeled internal standard, in preclinical research. The protocols outlined below are intended to facilitate accurate and robust quantification of Saxagliptin and its primary active metabolite, 5-hydroxy Saxagliptin, in biological matrices, particularly for pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) studies.
Introduction
Saxagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, which functions by enhancing the levels of incretin hormones, glucagon-like peptide-1 (GLP-1), and glucose-dependent insulinotropic polypeptide (GIP). This action stimulates insulin secretion and suppresses glucagon release in a glucose-dependent manner, thereby improving glycemic control in type 2 diabetes.[1][2][3][4] Preclinical evaluation of Saxagliptin's pharmacokinetics and metabolic fate is crucial for understanding its efficacy and safety profile. The use of stable isotope-labeled Saxagliptin, such as Saxagliptin-¹⁵N,D₂ HCl, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it accounts for matrix effects and variations in sample processing.[5]
Mechanism of Action and Signaling Pathway
Saxagliptin competitively and reversibly inhibits the DPP-4 enzyme.[1] DPP-4 is responsible for the rapid degradation of incretin hormones. By inhibiting DPP-4, Saxagliptin increases the circulating levels of active GLP-1 and GIP.[3][4] These incretins then bind to their respective receptors on pancreatic β-cells and α-cells. This binding initiates a signaling cascade that leads to increased insulin synthesis and secretion and decreased glucagon secretion.[1][3] The net effect is a reduction in blood glucose levels, particularly after a meal.
Data Presentation: Preclinical Pharmacokinetics of Saxagliptin
The following table summarizes the pharmacokinetic parameters of Saxagliptin in various preclinical species. This data is essential for designing in vivo studies and for interspecies scaling to predict human pharmacokinetics.
| Parameter | Rat | Dog | Monkey |
| Bioavailability (%) | 50-75 | 50-75 | 50-75 |
| Plasma Clearance (mL/min/kg) | 115 | 9.3 | 14.5 |
| Plasma Elimination Half-life (h) | 2.1 - 4.4 | 2.1 - 4.4 | 2.1 - 4.4 |
| Volume of Distribution (L/kg) | 1.3 - 5.2 | 1.3 - 5.2 | 1.3 - 5.2 |
| In Vitro Serum Protein Binding (%) | ≤30 | ≤30 | ≤30 |
Data compiled from preclinical studies.[6]
Experimental Protocols
Preclinical Pharmacokinetic Study in Rats
This protocol outlines a typical pharmacokinetic study in rats to determine the plasma concentration-time profile of Saxagliptin and its active metabolite, 5-hydroxy Saxagliptin, following oral administration.
Materials:
-
Saxagliptin
-
Saxagliptin-¹⁵N,D₂ HCl (as internal standard)
-
Male Sprague-Dawley rats (200-250 g)
-
Vehicle (e.g., 0.5% carboxymethylcellulose sodium)
-
Oral gavage needles
-
Blood collection tubes (with anticoagulant, e.g., EDTA)
-
Centrifuge
-
Freezer (-80°C)
-
LC-MS/MS system
Procedure:
-
Animal Acclimatization: House rats under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) for at least one week before the experiment, with ad libitum access to food and water.
-
Dosing: Fast rats overnight before dosing. Prepare a dosing solution of Saxagliptin in the chosen vehicle. Administer a single oral dose of Saxagliptin (e.g., 10 mg/kg) via oral gavage.[7]
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Immediately transfer blood samples into tubes containing an anticoagulant. Centrifuge the samples at 4°C to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
Bioanalytical Method for Quantification of Saxagliptin and 5-hydroxy Saxagliptin using LC-MS/MS
This protocol describes the sample preparation and LC-MS/MS analysis for the simultaneous quantification of Saxagliptin and its metabolite in plasma samples, using Saxagliptin-¹⁵N,D₂ HCl as an internal standard.[5]
Materials:
-
Rat plasma samples from the PK study
-
Saxagliptin and 5-hydroxy Saxagliptin analytical standards
-
Saxagliptin-¹⁵N,D₂ HCl internal standard solution
-
Acetonitrile
-
Formic acid
-
Ammonium acetate
-
Water (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges or protein precipitation reagents
-
LC-MS/MS system with a C18 column
Sample Preparation (Solid-Phase Extraction):
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add the internal standard solution (Saxagliptin-¹⁵N,D₂ HCl).
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the analytes and the internal standard with an appropriate solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: C18 analytical column (e.g., 50 x 2.1 mm, 5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate Saxagliptin, 5-hydroxy Saxagliptin, and the internal standard.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Saxagliptin: Monitor the specific parent-to-product ion transition.
-
5-hydroxy Saxagliptin: Monitor the specific parent-to-product ion transition.
-
Saxagliptin-¹⁵N,D₂: Monitor the specific parent-to-product ion transition.
-
-
-
Quantification:
-
Generate a calibration curve using known concentrations of Saxagliptin and 5-hydroxy Saxagliptin standards spiked into blank plasma.
-
Calculate the concentration of the analytes in the study samples by comparing the peak area ratios of the analytes to the internal standard against the calibration curve.
-
Application in ADME Studies
The use of isotopically labeled compounds is fundamental in ADME studies to trace the fate of a drug and its metabolites.[8] While radiolabeled compounds (e.g., with ¹⁴C) are often used for excretion and mass balance studies, stable isotope-labeled compounds like Saxagliptin-¹⁵N,D₂ HCl are invaluable for metabolic profiling and quantification in various biological matrices (plasma, urine, feces, tissues) without the need for radioactivity handling.
By administering Saxagliptin-¹⁵N,D₂ HCl to preclinical models, researchers can:
-
Accurately quantify the parent drug and its labeled metabolites.
-
Elucidate metabolic pathways by identifying the mass shifts in the metabolites.
-
Conduct "cold" microdosing studies to assess human pharmacokinetics early in development.[8]
The analytical methods described above can be adapted to analyze samples from urine and homogenized tissues to build a comprehensive ADME profile of Saxagliptin.
Conclusion
Saxagliptin-¹⁵N,D₂ HCl is an essential tool for the preclinical development of Saxagliptin. Its use as an internal standard in LC-MS/MS bioanalysis ensures the generation of high-quality pharmacokinetic data. The protocols provided herein offer a framework for conducting robust in vivo studies and accurate sample analysis, which are critical for advancing our understanding of Saxagliptin's disposition and for supporting regulatory submissions.
References
- 1. daneshyari.com [daneshyari.com]
- 2. Liquid chromatography and tandem mass spectrometry method for the quantitative determination of saxagliptin and its major pharmacologically active 5-monohydroxy metabolite in human plasma: method validation and overcoming specific and non-specific binding at low concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A rapid and sensitive LC-MS/MS assay for the determination of saxagliptin and its active metabolite 5-hydroxy saxagliptin in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Books & E-Journals - [thieme-connect.com]
- 6. Pharmacokinetics of the dipeptidyl peptidase 4 inhibitor saxagliptin in rats, dogs, and monkeys and clinical projections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic/Pharmacodynamic modelling of Saxagliptin and its active metabolite, 5-hydroxy Saxagliptin in rats with Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. metsol.com [metsol.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Saxagliptin and Internal Standard Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving peak shape and resolution during the chromatographic analysis of Saxagliptin and its internal standard.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of Saxagliptin and its internal standard, providing potential causes and recommended solutions.
Problem: Poor Peak Shape (Tailing or Fronting) for Saxagliptin and/or Internal Standard
Peak tailing is a common issue, especially for basic compounds like Saxagliptin, while fronting can also occur.[1][2]
Q: My Saxagliptin peak is showing significant tailing. What are the likely causes and how can I fix it?
A: Peak tailing for basic compounds like Saxagliptin often results from secondary interactions with residual silanol groups on the silica-based stationary phase.[1] Here’s a step-by-step guide to troubleshoot this issue:
-
Mobile Phase pH Adjustment:
-
Cause: At a higher pH, residual silanols on the column packing are ionized and can interact with the protonated basic analyte, causing tailing.[1][3]
-
Solution: Lowering the mobile phase pH to between 2.5 and 4 can suppress the ionization of silanol groups, minimizing these secondary interactions.[4] For ionizable compounds, a mobile phase pH of ± one pH unit above or below the pKa is recommended for reproducibility.[4]
-
-
Buffer Concentration and Type:
-
Cause: Inadequate buffering can lead to inconsistent ionization of the analyte and silanol groups.
-
Solution: Use a buffer with sufficient capacity, such as phosphate or acetate, at a concentration of 10-25 mM for LC-UV applications to maintain a consistent pH and increase the ionic strength of the mobile phase.[1] For LC-MS, keep buffer concentrations below 10 mM to avoid ion suppression.[1]
-
-
Column Choice and Condition:
-
Cause: The type and condition of the HPLC column play a crucial role. Older columns or those with less deactivation (end-capping) will have more exposed silanol groups.[2]
-
Solution: Utilize a modern, end-capped C18 or a column specifically designed for the analysis of basic compounds.[1] If peak shape deteriorates over time, the column may be degrading or contaminated. Consider washing or replacing the column.[2]
-
Q: I am observing peak fronting for my Saxagliptin peak. What could be the reason?
A: Peak fronting is often associated with sample overload or issues with the sample solvent.
-
Sample Concentration and Injection Volume:
-
Sample Solvent Strength:
-
Cause: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte to move through the column too quickly at the beginning, resulting in a fronting peak.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase.
-
Problem: Poor Resolution Between Saxagliptin and Internal Standard
Achieving baseline separation between the analyte and its internal standard is critical for accurate quantification.
Q: I am not getting good resolution between Saxagliptin and its internal standard (e.g., Linagliptin or a deuterated analog). What steps can I take to improve this?
A: Improving resolution often involves optimizing the mobile phase composition and gradient profile.
-
Organic Modifier Percentage:
-
Cause: The percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase directly impacts the retention and selectivity of the separation.
-
Solution: Systematically vary the organic modifier concentration. A lower percentage of organic solvent will generally increase retention times and may improve the separation between closely eluting peaks.
-
-
Gradient Optimization:
-
Cause: A steep gradient may not provide sufficient time for the separation of structurally similar compounds.
-
Solution: If using a gradient, try making the slope shallower, especially around the elution time of Saxagliptin and its internal standard. This can be achieved by decreasing the rate of change of the organic solvent concentration.[5]
-
-
Choice of Organic Modifier:
-
Cause: Acetonitrile and methanol can provide different selectivities.
-
Solution: If you are using acetonitrile, try substituting it with methanol, or vice versa. The different solvent properties can alter the interaction with the stationary phase and improve resolution.
-
-
Column Temperature:
-
Cause: Temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, which in turn can influence resolution.
-
Solution: Increasing the column temperature can sometimes improve peak shape and resolution. However, be mindful of the stability of your analytes at higher temperatures.
-
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting mobile phase for Saxagliptin analysis?
A1: A good starting point for developing a method for Saxagliptin on a C18 column is a mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.1% formic acid or 10 mM ammonium acetate, pH adjusted to 3-4) and an organic modifier like acetonitrile or methanol.
Q2: What type of internal standard is recommended for Saxagliptin analysis?
A2: A stable isotope-labeled (deuterated) Saxagliptin is the ideal internal standard as it has very similar chemical and physical properties to the analyte. Alternatively, another compound from the same class, such as Linagliptin, can be used, provided it is well-resolved from Saxagliptin and any potential interferences.
Q3: How can I prevent column degradation when using low pH mobile phases?
A3: To prevent the degradation of the silica-based stationary phase at low pH, it is important to use a column that is specifically designed for use under these conditions.[1] Additionally, always ensure that the mobile phase is well-mixed and degassed to prevent pressure fluctuations that can damage the column.[2]
Q4: My system pressure is fluctuating. Could this affect my peak shape and resolution?
A4: Yes, pressure fluctuations can lead to unstable retention times and poor peak shape.[2] Common causes include air bubbles in the pump, leaks in the system, or a blocked frit.[2] It is important to degas the mobile phase, check all fittings for leaks, and ensure that your samples and mobile phases are filtered.[2]
Data Summary
The following tables provide a summary of how different chromatographic parameters can influence the analysis of Saxagliptin.
Table 1: Effect of Mobile Phase pH on Saxagliptin Peak Shape
| Mobile Phase pH | Expected Peak Shape for Saxagliptin | Rationale |
| < 3 | Generally Symmetrical | Silanol groups are protonated, minimizing secondary interactions.[1][3] |
| 3 - 5 | Good Symmetry | A good balance between silanol suppression and analyte ionization.[4] |
| > 5 | Potential for Tailing | Increased ionization of silanol groups leads to secondary interactions with the basic analyte.[4] |
Table 2: Influence of Mobile Phase Composition on Resolution
| Parameter | Change | Expected Effect on Resolution |
| Organic Modifier (%) | Decrease | Increase in retention times, potentially improving resolution. |
| Increase | Decrease in retention times, may decrease resolution if peaks are close. | |
| Gradient Slope | Shallower | Increased separation time, generally improves resolution.[5] |
| Steeper | Decreased separation time, may worsen resolution.[5] | |
| Buffer Concentration | Increase (within optimal range) | Can improve peak shape, which in turn can enhance resolution.[1] |
Experimental Protocols
Below are examples of experimental protocols that can be used as a starting point for the analysis of Saxagliptin.
Protocol 1: UPLC-MS/MS Method
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a low percentage of B, and gradually increase to elute Saxagliptin and its internal standard. A shallow gradient around the elution time is recommended for optimal resolution.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 30 - 40 °C
-
Injection Volume: 1 - 5 µL
-
Detector: Tandem Mass Spectrometer (MS/MS)
Protocol 2: HPLC-UV Method
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A mixture of phosphate buffer (pH 3.5) and acetonitrile (e.g., 60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 - 35 °C
-
Injection Volume: 10 - 20 µL
-
Detector: UV detector at an appropriate wavelength (e.g., 210 nm)
Visualizations
Troubleshooting Workflow for Peak Tailing
Caption: A logical workflow for troubleshooting peak tailing of Saxagliptin.
Workflow for Improving Resolution
Caption: A step-by-step guide to improving the resolution between Saxagliptin and its internal standard.
References
Technical Support Center: Addressing Ion Suppression with Saxagliptin-¹⁵N,D₂ Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address ion suppression issues encountered during the LC-MS/MS analysis of saxagliptin, utilizing Saxagliptin-¹⁵N,D₂ Hydrochloride as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect my saxagliptin analysis?
A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of the target analyte, saxagliptin, is reduced by the presence of co-eluting matrix components from the biological sample (e.g., plasma, urine).[1][2] This suppression leads to a decreased signal intensity, which can result in inaccurate and imprecise quantification, and a higher limit of quantification (LOQ).
Q2: How does a stable isotope-labeled internal standard (SIL-IS) like Saxagliptin-¹⁵N,D₂ Hydrochloride help with ion suppression?
A2: A SIL-IS is considered the gold standard for mitigating matrix effects.[3] Since Saxagliptin-¹⁵N,D₂ Hydrochloride is structurally almost identical to saxagliptin, it co-elutes and experiences similar ion suppression or enhancement. By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by ion suppression can be normalized, leading to more accurate and precise quantification.
Q3: What are the common sources of ion suppression in bioanalytical methods?
A3: Common sources include endogenous matrix components like phospholipids, salts, and proteins, as well as exogenous substances such as anticoagulants, dosing vehicles, and co-administered drugs.[3] Inadequate sample preparation is a primary reason for the presence of these interfering compounds.
Q4: Can I visually identify ion suppression in my chromatogram?
A4: Not directly from a standard chromatogram of your analyte. However, a post-column infusion experiment can be performed to visualize regions of ion suppression. In this experiment, a constant flow of saxagliptin solution is introduced into the LC eluent after the analytical column. A dip in the baseline signal upon injection of a blank matrix extract indicates the retention times at which ion suppression occurs.[4]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
| Issue | Potential Cause | Recommended Solution |
| Low saxagliptin signal intensity despite correct sample concentration. | Significant ion suppression from matrix components. | 1. Optimize Sample Preparation: Switch to a more rigorous sample cleanup method. See the Data Presentation and Experimental Protocols sections below for a comparison of different techniques. 2. Chromatographic Separation: Modify your LC method to separate saxagliptin from the suppression zones identified by a post-column infusion experiment. |
| High variability in analyte response across different samples. | Inconsistent matrix effects between samples. | 1. Ensure Consistent Use of Internal Standard: Verify that Saxagliptin-¹⁵N,D₂ Hydrochloride is added accurately and consistently to all samples and standards at the beginning of the sample preparation process. 2. Matrix-Matched Calibrants: Prepare your calibration standards in the same biological matrix as your study samples to mimic the matrix effect. |
| Poor peak shape for saxagliptin. | Co-eluting interferences or issues with the analytical column. | 1. Improve Sample Cleanup: As a first step, use a more effective sample preparation technique to remove interfering substances. 2. Column Maintenance: Flush the column with a strong solvent to remove contaminants. If the problem persists, consider replacing the guard column or the analytical column. |
| Gradual decrease in signal intensity over a batch run. | Accumulation of matrix components on the column or in the MS source. | 1. Implement a Column Wash Step: Introduce a high-organic wash step at the end of each chromatographic run to clean the column. 2. MS Source Cleaning: Follow the manufacturer's protocol for cleaning the ion source to remove accumulated residue. |
Data Presentation: Comparison of Sample Preparation Techniques
The choice of sample preparation is critical in minimizing ion suppression. Below is a summary of the effectiveness of different techniques for saxagliptin analysis based on reported matrix effect data. The matrix effect is calculated as the ratio of the analyte peak area in the presence of matrix to the peak area in a neat solution, expressed as a percentage. A value close to 100% indicates minimal ion suppression or enhancement.
| Sample Preparation Technique | Typical Matrix Effect (%) for Saxagliptin | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 91.0 - 110.0 | Simple, fast, and inexpensive. | Less effective at removing phospholipids and other small molecule interferences, leading to a higher potential for ion suppression. |
| Liquid-Liquid Extraction (LLE) | 90.27 - 109.15[4] | Provides cleaner extracts than PPT by removing more interfering substances. | More labor-intensive and requires larger volumes of organic solvents. |
| Solid-Phase Extraction (SPE) | Data not available for saxagliptin, but generally provides the cleanest extracts. | Highly selective, provides the cleanest extracts, and significantly reduces matrix effects. | More complex method development and can be more expensive. |
Note: While specific quantitative data for SPE with saxagliptin was not found in the reviewed literature, SPE is widely recognized as a superior technique for minimizing matrix effects in bioanalysis.
Experimental Protocols
Below are detailed methodologies for three common sample preparation techniques.
Protein Precipitation (PPT) Protocol
This protocol is a simple and rapid method for sample cleanup.
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, calibration standard, or quality control sample.
-
Internal Standard Spiking: Add 10 µL of Saxagliptin-¹⁵N,D₂ Hydrochloride working solution (concentration should be optimized for your assay).
-
Precipitation: Add 300 µL of ice-cold acetonitrile.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
Liquid-Liquid Extraction (LLE) Protocol
This protocol provides a cleaner sample extract compared to PPT.
-
Sample Aliquoting: To a glass test tube, add 200 µL of plasma sample, calibration standard, or quality control sample.
-
Internal Standard Spiking: Add 20 µL of Saxagliptin-¹⁵N,D₂ Hydrochloride working solution.
-
pH Adjustment (Optional but Recommended): Add 50 µL of a basic buffer (e.g., 0.1 M ammonium hydroxide) to adjust the sample pH and ensure saxagliptin is in its non-ionized form for efficient extraction.
-
Extraction Solvent Addition: Add 1 mL of ethyl acetate.
-
Vortexing: Cap and vortex the tube vigorously for 2 minutes to ensure efficient partitioning of the analyte into the organic layer.
-
Centrifugation: Centrifuge at 4,000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
-
Injection: Inject an appropriate volume into the LC-MS/MS system.
Solid-Phase Extraction (SPE) Protocol (Generic Method)
This protocol offers the most effective removal of matrix interferences. The specific sorbent and wash/elution solvents should be optimized for saxagliptin. A mixed-mode cation exchange or a reversed-phase sorbent is a good starting point.
-
Column Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: To 200 µL of plasma sample, add 20 µL of Saxagliptin-¹⁵N,D₂ Hydrochloride working solution and 200 µL of 4% phosphoric acid in water. Vortex and load the entire mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of 20% methanol in water to remove polar interferences.
-
Elution: Elute saxagliptin and the internal standard with 1 mL of a suitable organic solvent, such as methanol or acetonitrile, potentially with a small percentage of a weak base (e.g., 2% ammonium hydroxide in methanol).
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Injection: Inject an appropriate volume into the LC-MS/MS system.
Visualizations
Mechanism of Ion Suppression
The following diagram illustrates the competition for ionization in the MS source, which leads to ion suppression.
Caption: Competition between analyte and matrix ions for ionization.
Experimental Workflow for Sample Preparation
This diagram outlines the general workflow for preparing biological samples for LC-MS/MS analysis to mitigate ion suppression.
References
- 1. Pharmacokinetic/Pharmacodynamic modelling of Saxagliptin and its active metabolite, 5-hydroxy Saxagliptin in rats with Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous Estimation of Saxagliptin and Dapagliflozin in Human Plasma by Validated High Performance Liquid Chromatography - Ultraviolet Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a rapid UPLC-MS/MS method for quantification of saxagliptin in rat plasma and application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Saxagliptin and Labeled Standard Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of the mobile phase in the analysis of Saxagliptin and its labeled standards by liquid chromatography, primarily coupled with tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting mobile phase for Saxagliptin analysis?
A good starting point for developing a method for Saxagliptin and its labeled standard is a mobile phase consisting of acetonitrile and water with a formic acid modifier.[1] A typical composition is a mixture of acetonitrile and 0.1% formic acid in water.[1] The organic-to-aqueous ratio can be optimized, with reported methods using ratios from 60:40 (v/v) acetonitrile:0.1% formic acid to achieve good chromatographic separation.[1]
Q2: How does pH affect the chromatography of Saxagliptin?
The pH of the mobile phase is a critical parameter in optimizing the separation of Saxagliptin. Using acidic modifiers like formic acid or orthophosphoric acid is common to ensure the analyte is in a consistent ionic state, which generally leads to better peak shape and retention on reversed-phase columns.[2][3] For instance, a mobile phase of methanol and water with 0.05% orthophosphoric acid adjusted to pH 3.0 has been successfully used.[3]
Q3: Can methanol be used instead of acetonitrile as the organic modifier?
Yes, methanol can be used as the organic modifier. Several methods have been developed using methanol. For example, a mobile phase of methanol and water (70:30 v/v) has been reported for the analysis of Saxagliptin in bulk powder.[4] Another method utilizes a mobile phase of methanol and a 50mM sodium dihydrogen phosphate buffer (pH 2.7) in an 80:20 (v/v) ratio.[5] The choice between acetonitrile and methanol will depend on the desired selectivity and resolution from potential interferences.
Q4: What are the typical mass transitions (MRM) for Saxagliptin and its labeled standard?
For tandem mass spectrometry detection, the multiple reaction monitoring (MRM) mode is commonly used. A frequently monitored transition for Saxagliptin is from a precursor ion of m/z 316.40 to a product ion of m/z 179.86.[1] For a deuterated internal standard like Saxagliptin-d4, the mass transition would be shifted accordingly to account for the mass difference.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Inappropriate mobile phase pH. 2. Column overload. 3. Secondary interactions with the stationary phase. 4. Contaminated guard or analytical column. | 1. Adjust the mobile phase pH to ensure Saxagliptin is fully ionized (typically acidic pH). 2. Reduce the sample concentration or injection volume. 3. Use a mobile phase with a different organic modifier or additive. 4. Replace the guard column and/or flush the analytical column. |
| Inconsistent Retention Times | 1. Improper column equilibration. 2. Fluctuations in mobile phase composition or flow rate. 3. Temperature variations. 4. Column degradation. | 1. Ensure the column is adequately equilibrated with the mobile phase before each run. 2. Degas the mobile phase and check the pump for leaks or bubbles. 3. Use a column oven to maintain a constant temperature. 4. Replace the column if it has exceeded its lifetime. |
| Low Sensitivity / Poor Signal | 1. Suboptimal ionization in the mass spectrometer source. 2. Matrix effects (ion suppression or enhancement). 3. Incorrect MRM transitions or collision energy. 4. Sample degradation. | 1. Optimize source parameters (e.g., capillary voltage, gas flow, temperature). 2. Improve sample preparation to remove interfering matrix components. Consider using a labeled internal standard to compensate for matrix effects. 3. Verify and optimize the MRM transitions and collision energy for Saxagliptin and its standard. 4. Ensure proper sample storage and handling. |
| Ghost Peaks | 1. Carryover from a previous injection. 2. Contamination in the mobile phase or LC system. | 1. Implement a robust needle wash protocol. 2. Use high-purity solvents and freshly prepared mobile phase. Flush the system with a strong solvent. |
Experimental Protocols
Representative UPLC-MS/MS Method for Saxagliptin in Bulk and Tablet Dosage Forms[1]
-
Instrumentation: Waters ACQUITY UPLC system coupled with a Quattro Premier XE™ triple quadrupole mass spectrometer.[1]
-
Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).[1]
-
Mobile Phase: A mixture of acetonitrile and 0.1% formic acid (60:40, v/v) in isocratic mode.[1]
-
Flow Rate: 0.120 mL/min.[1]
-
Injection Volume: 20 µL.[6]
-
Run Time: 3 minutes.[1]
-
Detection: Positive ion mode with Multiple Reaction Monitoring (MRM).[1]
-
Saxagliptin Transition: m/z 316.40 → 179.86.[1]
-
-
Sample Preparation (from tablets):
Data Summary: Example Chromatographic Conditions
| Parameter | Method 1 [1] | Method 2 [4] | Method 3 [7] |
| Technique | UPLC-MS/MS | RP-HPLC | LC-MS/MS |
| Column | Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) | Cosmosil C18 (250mm x 4.6ID, 5 µm) | ACE 5CN (150 × 4.6 mm, 5 μm) |
| Mobile Phase | Acetonitrile:0.1% Formic Acid (60:40, v/v) | Methanol:Water (70:30, v/v) | Acetonitrile:10.0 mM Ammonium Formate, pH 5.0 (80:20, v/v) |
| Flow Rate | 0.120 mL/min | 0.8 mL/min | - |
| Detection | MS/MS (MRM) | UV at 212 nm | MS/MS (Positive ESI) |
Visualizations
Caption: General workflow for Saxagliptin analysis.
Caption: Troubleshooting logic for common HPLC issues.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Simultaneous Estimation of Saxagliptin and Dapagliflozin in Human Plasma by Validated High Performance Liquid Chromatography - Ultraviolet Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eijppr.com [eijppr.com]
- 4. ijtsrd.com [ijtsrd.com]
- 5. iosrjournals.org [iosrjournals.org]
- 6. bepls.com [bepls.com]
- 7. LC-MS/MS analysis of metformin, saxagliptin and 5-hydroxy saxagliptin in human plasma and its pharmacokinetic study with a fixed-dose formulation in healthy Indian subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Carryover in Saxagliptin Quantification Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize carryover in Saxagliptin quantification assays.
Troubleshooting Guide
High carryover can significantly impact the accuracy and reliability of Saxagliptin quantification. This guide provides a systematic approach to identifying and mitigating the source of carryover in your LC-MS/MS system.
Q1: I am observing a significant peak in my blank injection following a high concentration sample of Saxagliptin. What are the initial steps to diagnose the problem?
A1: The first step is to differentiate between carryover and system contamination. This can be achieved by injecting a series of blanks.
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Classic Carryover: The peak area of Saxagliptin decreases with each subsequent blank injection. This indicates that the source is residual sample from the previous injection.
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Constant Contamination: The peak area remains relatively constant across multiple blank injections. This suggests a contaminated solvent, reagent, or system component.
Troubleshooting Workflow for Carryover Diagnosis
Caption: A logical workflow to distinguish between carryover and system contamination.
Q2: My results suggest classic carryover. What are the most common sources of carryover in an LC-MS/MS system for an analyte like Saxagliptin?
A2: The most common sources of carryover are the autosampler, column, and transfer lines. Saxagliptin, being a polar compound, can adsorb to active sites within the system.
Potential Carryover Sources and Solutions:
| Source | Potential Cause | Recommended Solution |
| Autosampler | Sample adsorption to the needle, syringe, injection valve, or sample loop. | Optimize the needle wash procedure. Use a strong wash solvent and consider a multi-step wash program. Ensure the wash solvent is fresh and appropriate for Saxagliptin. |
| Column | Adsorption of Saxagliptin to the stationary phase or frits. | Implement a robust column washing step at the end of each run or batch. Use a mobile phase with a higher percentage of organic solvent or a different pH to ensure complete elution. |
| Transfer Lines & Fittings | Dead volumes or areas where the sample can be trapped. | Check all fittings for proper connection. Minimize the use of long tubing and ensure smooth internal surfaces. |
Frequently Asked Questions (FAQs)
Q3: What is an effective wash solution for minimizing Saxagliptin carryover in the autosampler?
A3: An effective wash solution should be a strong solvent capable of solubilizing Saxagliptin and removing it from the needle and injection system surfaces. For Saxagliptin, which is soluble in polar organic solvents, a multi-solvent wash is often most effective.
Illustrative Comparison of Wash Solvents for Saxagliptin Carryover
Disclaimer: The following data is for illustrative purposes to demonstrate the potential impact of different wash solutions and is not based on a specific experimental study.
| Wash Solution Composition | Needle Wash Program | Illustrative Carryover (%) |
| 100% Mobile Phase A (Aqueous) | Single rinse | 1.5% |
| 100% Acetonitrile | Single rinse | 0.5% |
| 50:50 Acetonitrile:Isopropanol | Single rinse | 0.2% |
| 50:50 Acetonitrile:Isopropanol with 0.1% Formic Acid | Dual rinse (inside and outside) | < 0.1% |
As illustrated, a wash solution containing a mixture of strong organic solvents, sometimes with an acid modifier, combined with a comprehensive needle wash program, is generally most effective at reducing carryover.
Q4: Can the mobile phase composition influence carryover for Saxagliptin?
A4: Yes, the mobile phase pH and organic content can significantly impact carryover. Saxagliptin has a basic nature, and its retention and peak shape can be sensitive to the mobile phase pH.
-
pH: Operating at a pH where Saxagliptin is ionized can sometimes reduce interactions with silanol groups on the column, but may increase interactions with other system components. Experimenting with a mobile phase pH of around 3-5 is a good starting point.
-
Organic Content: A sufficiently high percentage of organic solvent in the mobile phase is crucial to ensure that Saxagliptin is fully eluted from the column during the gradient. A shallow gradient or insufficient final organic percentage can lead to carryover in subsequent injections.
Experimental Protocols
Protocol 1: Systematic Carryover Assessment
This protocol outlines a standard procedure to quantify the level of carryover in a Saxagliptin quantification assay.
Experimental Workflow for Carryover Assessment
Caption: A standard workflow for conducting a carryover assessment experiment.
Methodology:
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Sample Preparation: Prepare a blank sample (matrix without analyte), a high-concentration Saxagliptin standard (Upper Limit of Quantification, ULOQ), and a low-concentration standard (Lower Limit of Quantification, LLOQ).
-
Injection Sequence:
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Inject the blank sample to establish a baseline.
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Inject the ULOQ standard three times.
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Inject a blank sample immediately following the last ULOQ injection (Blank 1).
-
Inject a second blank sample (Blank 2).
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Inject the LLOQ standard.
-
-
Data Analysis:
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Measure the peak area of Saxagliptin in Blank 1.
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Measure the peak area of Saxagliptin in the LLOQ standard.
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Calculate the carryover percentage using the following formula: Carryover (%) = (Peak Area in Blank 1 / Peak Area of LLOQ) * 100
-
-
Acceptance Criteria: The carryover in the blank injection following the highest concentration standard should not be more than 20% of the response of the LLOQ.
Protocol 2: Optimized Autosampler Cleaning Procedure
This protocol provides a detailed methodology for cleaning the autosampler to minimize carryover.
-
Prepare Wash Solvents:
-
Wash Solvent A (Aqueous Wash): 90:10 Water:Acetonitrile with 0.1% Formic Acid.
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Wash Solvent B (Organic Wash): 50:50 Acetonitrile:Isopropanol.
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Seal Wash: 90:10 Water:Methanol.
-
-
Set Needle Wash Program: Configure the autosampler method to include a multi-step needle wash before and after each injection:
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Pre-injection:
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Wash with Solvent B (2 cycles).
-
Wash with Solvent A (1 cycle).
-
-
Post-injection:
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Wash with Solvent B (3 cycles, both inside and outside of the needle).
-
Wash with Solvent A (2 cycles).
-
-
-
Regular Maintenance:
-
Routinely inspect and replace the rotor seal and needle seat, as these can be sources of carryover when worn.
-
Flush the entire flow path with a strong solvent like isopropanol at the end of each batch analysis.
-
Technical Support Center: Saxagliptin-¹⁵N,D₂ Hydrochloride Standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Saxagliptin-¹⁵N,D₂ Hydrochloride standards. The information provided will help in identifying and addressing potential impurities encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is Saxagliptin-¹⁵N,D₂ Hydrochloride, and what is its primary use in a laboratory setting?
A1: Saxagliptin-¹⁵N,D₂ Hydrochloride is a stable isotope-labeled (SIL) version of Saxagliptin Hydrochloride. It contains one ¹⁵N atom and two deuterium (D) atoms. Its primary application is as an internal standard in quantitative bioanalytical assays, such as those using liquid chromatography-mass spectrometry (LC-MS), for the precise measurement of Saxagliptin in complex matrices like plasma or tissue samples.[1][2]
Q2: What are the common sources of impurities in a Saxagliptin-¹⁵N,D₂ Hydrochloride standard?
A2: Impurities in an SIL standard can originate from several sources:
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Unlabeled Saxagliptin: Residual unlabeled Saxagliptin from the starting materials or incomplete isotopic incorporation during synthesis is a common impurity.[3]
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Process-Related Impurities: These are by-products formed during the multi-step synthesis of the labeled compound. They can be isomers or other related substances.[4][5]
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Degradation Products: Saxagliptin is susceptible to degradation under certain conditions (e.g., acidic or basic hydrolysis, oxidation), which can lead to the formation of degradation products if the standard is not handled or stored correctly.[6][7]
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Residual Solvents and Reagents: Trace amounts of solvents and reagents used in the manufacturing process may be present.
Q3: How should I properly store and handle the Saxagliptin-¹⁵N,D₂ Hydrochloride standard to minimize degradation?
A3: To ensure the stability of the standard, it is recommended to store it at 4°C in a sealed container, protected from moisture and light. For long-term storage, some suppliers recommend -20°C. Always refer to the Certificate of Analysis (CoA) for specific storage instructions. Solutions prepared from the standard should also be stored at low temperatures and used within a validated stability period.
Q4: I see a small peak at the retention time of unlabeled Saxagliptin in my chromatogram when analyzing the SIL standard. Is this normal?
A4: Yes, it is common for isotopically labeled standards to contain a small amount of the unlabeled analogue as an impurity.[3] The Certificate of Analysis (CoA) for your standard should specify the isotopic purity and the percentage of the unlabeled compound. This peak should be monitored, but a small, consistent peak is generally acceptable.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the analysis of your Saxagliptin-¹⁵N,D₂ Hydrochloride standard.
Issue 1: Unexpected Peaks in HPLC-UV Analysis
Symptom: You observe one or more unexpected peaks in the chromatogram of your Saxagliptin-¹⁵N,D₂ Hydrochloride standard solution.
Possible Causes & Troubleshooting Steps:
// Define nodes start [label="Unexpected Peak(s) in HPLC-UV", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_blank [label="1. Analyze a blank injection\n(mobile phase/diluent).", fillcolor="#FBBC05", fontcolor="#202124"]; peak_in_blank [label="Peak present in blank?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; system_contamination [label="Source is likely system contamination.\nClean injection port, loop, and column.", fillcolor="#F1F3F4", fontcolor="#202124"]; no_peak_in_blank [label="Peak is related to the standard.", fillcolor="#34A853", fontcolor="#FFFFFF"]; check_literature [label="2. Compare retention time with known\nSaxagliptin impurities (see Table 1).", fillcolor="#FBBC05", fontcolor="#202124"]; match_known [label="Does RT match a known impurity?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; confirm_identity [label="Potential known impurity.\nConfirm identity using LC-MS.", fillcolor="#F1F3F4", fontcolor="#202124"]; unknown_impurity [label="Potential unknown impurity or degradation product.", fillcolor="#F1F3F4", fontcolor="#202124"]; lcms_analysis [label="3. Analyze by LC-MS to determine\nthe mass of the unknown peak.", fillcolor="#FBBC05", fontcolor="#202124"]; mass_match [label="Does the mass correspond to a\npossible process-related or degradation product?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; contact_supplier [label="Contact the supplier with your findings.\nProvide batch number and analytical data.", fillcolor="#F1F3F4", fontcolor="#202124"]; further_investigation [label="Further structural elucidation may be needed\n(e.g., high-resolution MS, NMR).", fillcolor="#F1F3F4", fontcolor="#202124"];
// Define edges start -> check_blank; check_blank -> peak_in_blank; peak_in_blank -> system_contamination [label="Yes"]; peak_in_blank -> no_peak_in_blank [label="No"]; no_peak_in_blank -> check_literature; check_literature -> match_known; match_known -> confirm_identity [label="Yes"]; match_known -> unknown_impurity [label="No"]; unknown_impurity -> lcms_analysis; lcms_analysis -> mass_match; mass_match -> contact_supplier [label="Yes"]; mass_match -> further_investigation [label="No"]; } .dot Caption: Troubleshooting workflow for unexpected HPLC-UV peaks.
Issue 2: Discrepancies in Mass Spectrometry (LC-MS) Analysis
Symptom: You observe unexpected ions, incorrect mass-to-charge ratios (m/z), or poor signal intensity for your Saxagliptin-¹⁵N,D₂ Hydrochloride standard.
Troubleshooting Steps:
-
Verify the Expected m/z:
-
The molecular formula for Saxagliptin-¹⁵N,D₂ is C₁₈H₂₃D₂N₂¹⁵NO₂.
-
The expected monoisotopic mass of the free base is approximately 318.22 g/mol .
-
In positive ion mode ESI-MS, you should primarily look for the protonated molecule [M+H]⁺ at m/z ≈ 319.23.
-
The molecular weight of the hydrochloride salt is approximately 354.88 g/mol .
-
-
Check for Common Adducts: In electrospray ionization (ESI), adduct formation is common. Look for ions corresponding to:
-
[M+Na]⁺: Expected m/z + 22.99
-
[M+K]⁺: Expected m/z + 39.10
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[M+NH₄]⁺: Expected m/z + 18.03
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[M+ACN+H]⁺: Expected m/z + 42.03 (if acetonitrile is in the mobile phase)
-
-
Investigate Unexpected Masses:
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Unlabeled Saxagliptin: Look for the [M+H]⁺ of unlabeled Saxagliptin at m/z ≈ 316.2.
-
Partially Labeled Species: Depending on the synthetic route, species with only ¹⁵N or only D₂ labeling might be present.
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Impurities: Compare the observed m/z values with those of known impurities listed in Table 1.
-
-
Optimize MS Parameters: Poor signal intensity could be due to suboptimal MS settings. Ensure that the source parameters (e.g., capillary voltage, gas flow, temperature) and analyzer settings are appropriate for Saxagliptin.
// Define nodes start [label="LC-MS Signal Issue", fillcolor="#EA4335", fontcolor="#FFFFFF"]; verify_mz [label="1. Verify expected m/z for [M+H]⁺\n(approx. 319.23)", fillcolor="#FBBC05", fontcolor="#202124"]; check_adducts [label="2. Check for common adducts\n([M+Na]⁺, [M+K]⁺, etc.)", fillcolor="#FBBC05", fontcolor="#202124"]; check_unlabeled [label="3. Look for unlabeled Saxagliptin\n[M+H]⁺ at m/z ≈ 316.2", fillcolor="#FBBC05", fontcolor="#202124"]; check_impurities [label="4. Compare other masses with\nknown impurities (Table 1)", fillcolor="#FBBC05", fontcolor="#202124"]; optimize_ms [label="5. Optimize MS parameters\n(source, collision energy, etc.)", fillcolor="#FBBC05", fontcolor="#202124"]; decision [label="Issue Resolved?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; end_ok [label="Proceed with analysis.", fillcolor="#34A853", fontcolor="#FFFFFF"]; contact_supplier [label="If issue persists, contact supplier\nwith data for further investigation.", fillcolor="#F1F3F4", fontcolor="#202124"];
// Define edges start -> verify_mz; verify_mz -> check_adducts; check_adducts -> check_unlabeled; check_unlabeled -> check_impurities; check_impurities -> optimize_ms; optimize_ms -> decision; decision -> end_ok [label="Yes"]; decision -> contact_supplier [label="No"]; } .dot Caption: Logical flow for troubleshooting LC-MS signal issues.
Data Presentation
Table 1: Common Process-Related and Degradation Impurities of Saxagliptin
| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) | Potential Origin |
| Saxagliptin Impurity A (Cyclic Amidine) | C₁₈H₂₅N₃O₂ | 315.41 | Process-related |
| Saxagliptin Impurity C (Cyclic Amide) | C₁₈H₂₄N₂O₃ | 316.39 | Degradation |
| Saxagliptin Keto Impurity | C₁₈H₂₃N₃O₂ | 313.39 | Process-related |
| Boc-Saxagliptin | C₂₃H₃₅N₃O₄ | 433.54 | Synthesis Intermediate |
| 5-Hydroxy Saxagliptin | C₁₈H₂₅N₃O₃ | 331.41 | Metabolite/Degradation |
Note: This table lists some of the known impurities. The impurity profile of a specific batch of the standard should be confirmed by the supplier's Certificate of Analysis.
Table 2: Isotopic and Mass Information
| Compound | Molecular Formula | Expected Monoisotopic Mass ( g/mol ) | Expected [M+H]⁺ (m/z) |
| Saxagliptin | C₁₈H₂₅N₃O₂ | 315.20 | 316.20 |
| Saxagliptin-¹⁵N,D₂ | C₁₈H₂₃D₂N₂¹⁵NO₂ | 318.22 | 319.23 |
Experimental Protocols
RP-HPLC Method for Impurity Profiling
This method is a general guideline for the separation of Saxagliptin from its common impurities. Method optimization may be required based on the specific instrument and column used.
-
Column: Zorbax SB-C8, 150 mm x 4.6 mm, 5 µm or equivalent.[4]
-
Mobile Phase A: 0.1% Sodium Dihydrogen Phosphate in 0.1% Orthophosphoric Acid and Acetonitrile (70:30 v/v).[6]
-
Mobile Phase B: Acetonitrile.[4]
-
Gradient Program:
Time (min) % Mobile Phase B 0 25 25 25 35 40 40 50 45 25 | 50 | 25 |
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30°C.[4]
-
Detection Wavelength: 220 nm.[6]
-
Injection Volume: 10 µL.
-
Diluent: Mobile Phase A.
LC-MS/MS Method for Identification and Quantification
This method is suitable for confirming the identity of impurities and for the quantitative analysis of Saxagliptin using the SIL standard.
-
Column: Atlantis dC18, 50 mm x 2.1 mm, 5 µm or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A gradient suitable for eluting Saxagliptin and its impurities within a reasonable time frame (e.g., 5% to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ion Source: Electrospray Ionization (ESI), Positive Mode.
-
MS Detection:
-
Full Scan: m/z 100-500 to detect all potential ions.
-
Multiple Reaction Monitoring (MRM) for Quantification:
Analyte Precursor Ion (m/z) Product Ion (m/z) Saxagliptin 316.2 180.2 | Saxagliptin-¹⁵N,D₂ | 319.2 | 183.2 (example) |
-
Note: The product ion for the SIL standard will depend on the fragmentation pattern and the location of the stable isotopes. The specific transition should be optimized.
References
- 1. Fragmentation Pattern of Mass Spectrometry | PDF [slideshare.net]
- 2. Saxagliptin-15N,D2 Hydrochloride | LGC Standards [lgcstandards.com]
- 3. researchgate.net [researchgate.net]
- 4. Saxagliptin | C18H25N3O2 | CID 11243969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Saxagliptin-15N,D2 - Acanthus Research [acanthusresearch.com]
Technical Support Center: Enhancing Low-Level Saxagliptin Detection
Welcome to the technical support center for the sensitive detection of Saxagliptin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during low-level quantification of Saxagliptin.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting low levels of Saxagliptin in biological matrices?
For ultra-sensitive quantification of Saxagliptin in biological samples such as human plasma, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[1][2][3] This method offers high selectivity and sensitivity, with reported lower limits of quantification (LLOQ) in the sub-ng/mL range.[1] For instance, a validated LC-MS/MS method has demonstrated a linear calibration range of 0.05–100 ng/mL for Saxagliptin in human plasma.[2]
Q2: I am observing poor peak shape and tailing during my HPLC analysis of Saxagliptin. What could be the cause?
Poor peak shape in HPLC analysis can stem from several factors. One common issue is the interaction of the analyte with active sites on the stationary phase. Ensure that the mobile phase pH is appropriate for Saxagliptin, which is a basic compound. Using a buffered mobile phase can help maintain a consistent pH and improve peak symmetry. Additionally, consider using a column with end-capping to minimize silanol interactions. The choice of the C18 column has been shown to provide good resolution and improved peak shape for Saxagliptin analysis.[4]
Q3: My sample recovery is low, especially at lower concentrations. How can I improve this?
Low recovery of Saxagliptin, particularly at trace levels, can be attributed to non-specific binding to labware or specific binding to proteins like dipeptidyl-peptidase 4 (DPP4) in plasma samples.[1] To mitigate this, consider the following:
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Sample Pre-treatment: Incorporate a protein precipitation step using acetonitrile.[1][5] For enhanced disruption of protein binding, treatment with a detergent like CHAPS (3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate) followed by sonication has been shown to be effective.[1]
-
Use of Silanized Glassware: To minimize non-specific binding to glass surfaces, use silanized glassware for sample collection and preparation.
-
Internal Standard: Employ a stable isotope-labeled internal standard, such as Saxagliptin-15N d2, to compensate for analyte loss during sample preparation and analysis.[2]
Q4: What are the optimal storage conditions for Saxagliptin in plasma samples to ensure stability?
Saxagliptin has been found to be stable in human plasma at -28°C for at least 37 days and at -80°C for extended periods.[5][6] For short-term storage, samples can be kept at room temperature for up to 24 hours or at 4°C for 12 hours without significant degradation.[5][6] It is also stable through at least three freeze-thaw cycles.[5][6]
Q5: Can electrochemical sensors be used for sensitive Saxagliptin detection?
Yes, electrochemical sensors offer a promising and cost-effective alternative for the sensitive determination of Saxagliptin.[7][8] Potentiometric sensors and molecularly imprinted polymer (MIP)-based sensors have been developed.[7][9] One study reported a sensor with a wide linearity range of 1 × 10⁻³ to 1 × 10⁻¹⁰ mol L⁻¹ and a very low limit of detection (LOD) of 8.5 × 10⁻¹¹ mol L⁻¹.[8] These sensors can be applied for the estimation of Saxagliptin in bulk, pharmaceutical tablets, and even in spiked biological fluids.[8]
Troubleshooting Guides
Issue 1: High Signal-to-Noise Ratio at the Lower Limit of Quantification (LLOQ)
| Possible Cause | Troubleshooting Step |
| Matrix Effects | Optimize the sample preparation method. Consider solid-phase extraction (SPE) for cleaner extracts.[2][3] Use of an ion-pair reagent like sodium dodecyl sulfate during SPE can improve extraction efficiency.[3] |
| Instrument Contamination | Thoroughly clean the LC system, including the injector, tubing, and column, with an appropriate solvent sequence. |
| Mobile Phase Contamination | Prepare fresh mobile phase using high-purity solvents and additives. Filter the mobile phase before use. |
| Suboptimal MS/MS Parameters | Optimize the collision energy and other MS/MS parameters for Saxagliptin and its internal standard to maximize signal intensity. |
Issue 2: Inconsistent Retention Times
| Possible Cause | Troubleshooting Step |
| Mobile Phase Composition Fluctuation | Ensure the mobile phase is well-mixed and degassed. If using a gradient, check the pump performance and mixing efficiency. |
| Column Temperature Variation | Use a column oven to maintain a stable column temperature throughout the analytical run.[10] |
| Column Degradation | Check the column performance with a standard mixture. If performance has deteriorated, wash the column according to the manufacturer's instructions or replace it. |
| Pump Malfunction | Check for leaks in the pump and ensure the check valves are functioning correctly. |
Quantitative Data Summary
The following tables summarize the performance characteristics of various analytical methods for Saxagliptin detection.
Table 1: LC-MS/MS Methods for Saxagliptin Quantification
| Parameter | Method 1[1] | Method 2[2] | Method 3[3] |
| Matrix | Human Plasma | Human Plasma | Human Plasma |
| Linearity Range (ng/mL) | 0.1 - 50 | 0.05 - 100 | 0.10 - Not Specified |
| LLOQ (ng/mL) | 0.1 | 0.05 | 0.10 |
| Sample Preparation | Protein Precipitation (CHAPS, sonication) | Solid-Phase Extraction | Ion-Pair Solid-Phase Extraction |
| Internal Standard | Not Specified | Saxagliptin-15N d2 | Not Specified |
| Run Time (min) | 6.0 | 1.8 | 3.5 |
Table 2: HPLC-UV/Vis Methods for Saxagliptin Quantification
| Parameter | Method 1[4] | Method 2[5] | Method 3[11] |
| Matrix | Bulk Drug | Human Plasma | Pharmaceutical Dosage Form |
| Linearity Range (µg/mL) | 10 - 50 | 0.01 - 0.5 | Not Specified |
| LOD (µg/mL) | Not Specified | Not Specified | 0.020 |
| LOQ (µg/mL) | Not Specified | Not Specified | 0.075 |
| Detection Wavelength (nm) | 212 | 254 | 254 |
| Mobile Phase | Methanol: Water (80:20 v/v) | 0.1% Ortho Phosphoric Acid: Acetonitrile (50:50) | Acetonitrile: Potassium Phosphate Buffer (pH 5) (70:30) |
Experimental Protocols
Detailed Methodology for LC-MS/MS Analysis of Saxagliptin in Human Plasma (Adapted from[2])
-
Sample Preparation (Solid-Phase Extraction):
-
To 100 µL of human plasma in a pre-labeled tube, add 25 µL of the internal standard working solution (Saxagliptin-15N d2).
-
Vortex for 10 seconds.
-
Load the entire sample onto a pre-conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 2% ammonium hydroxide in water.
-
Wash the cartridge with 1 mL of 10% methanol in water.
-
Dry the cartridge under vacuum for 2 minutes.
-
Elute the analytes with 1 mL of the mobile phase.
-
Inject the eluate into the LC-MS/MS system.
-
-
Chromatographic Conditions:
-
Column: Atlantis® dC18 column (50 mm × 2.1 mm, 5 µm).[1]
-
Mobile Phase A: 0.1% formic acid in water.[1]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[1]
-
Flow Rate: 0.85 mL/min.[2]
-
Injection Volume: 10 µL.[1]
-
Gradient Program:
-
0.01 min: 30% B
-
0.50 min: 30% B
-
1.00 min: 90% B
-
1.50 min: 90% B
-
1.60 min: 30% B
-
1.80 min: Stop
-
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) Positive.
-
Multiple Reaction Monitoring (MRM) Transitions: Monitor the specific precursor to product ion transitions for Saxagliptin and its internal standard.
-
Visualizations
Caption: Workflow for LC-MS/MS analysis of Saxagliptin.
Caption: Mechanism of action of Saxagliptin as a DPP-4 inhibitor.
References
- 1. daneshyari.com [daneshyari.com]
- 2. Thieme E-Books & E-Journals - [thieme-connect.com]
- 3. LC-MS/MS analysis of metformin, saxagliptin and 5-hydroxy saxagliptin in human plasma and its pharmacokinetic study with a fixed-dose formulation in healthy Indian subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bepls.com [bepls.com]
- 5. Simultaneous Estimation of Saxagliptin and Dapagliflozin in Human Plasma by Validated High Performance Liquid Chromatography - Ultraviolet Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic/Pharmacodynamic modelling of Saxagliptin and its active metabolite, 5-hydroxy Saxagliptin in rats with Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A new strategy for the determination of the antidiabetics alogliptin, saxagliptin and vildagliptin using all-solid state potentiometric sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design and Application of Molecularly Imprinted Electrochemical Sensor for the New Generation Antidiabetic Drug Saxagliptin - Mendeley Data [data.mendeley.com]
- 10. omicsonline.org [omicsonline.org]
- 11. pharmaresearchlibrary.org [pharmaresearchlibrary.org]
resolving co-eluting peaks in Saxagliptin analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of Saxagliptin, with a specific focus on resolving co-eluting peaks.
Troubleshooting Guide: Resolving Co-eluting Peaks
Co-eluting peaks, where two or more compounds elute from the chromatography column at the same or very similar times, can significantly impact the accuracy and reliability of quantitative analysis. This guide provides a systematic approach to troubleshooting and resolving these issues in Saxagliptin analysis.
Initial Assessment: Is it Co-elution?
The first step is to confirm if you are genuinely observing co-elution. Look for the following signs in your chromatogram:
-
Peak Tailing or Fronting: Asymmetrical peaks can indicate the presence of a hidden overlapping peak.
-
Shoulders on the Main Peak: A small, unresolved peak appearing on the leading or tailing edge of the main Saxagliptin peak is a strong indicator of co-elution.[1]
-
Broader than Expected Peaks: If the Saxagliptin peak is significantly wider than what is typically observed with your method, it could be due to multiple overlapping components.
-
Inconsistent Peak Purity Analysis: If you are using a Diode Array Detector (DAD) or Mass Spectrometer (MS), variations in the spectra across the peak suggest the presence of more than one compound.[1]
dot
Caption: General workflow for troubleshooting co-eluting peaks in HPLC analysis.
Frequently Asked Questions (FAQs)
Q1: I am observing a shoulder on my Saxagliptin peak. What is the most likely cause and how can I resolve it?
A shoulder on the Saxagliptin peak is a classic sign of a co-eluting impurity.[1] This could be a related compound, a degradation product, or an excipient from the formulation. Here’s a step-by-step approach to resolve this:
-
Modify the Mobile Phase: This is often the most effective way to improve resolution.
-
Adjust pH: The pH of the mobile phase can significantly impact the retention of ionizable compounds like Saxagliptin. For instance, a phosphate buffer at pH 4 has been shown to provide good separation.[2] Adjusting the pH can alter the ionization state of Saxagliptin and the co-eluting impurity, leading to differential retention.
-
Change Organic Modifier Ratio: If you are using a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol), systematically vary the ratio. A slight decrease in the organic solvent percentage will generally increase retention times and may improve separation.
-
Switch Organic Modifier: If changing the ratio is ineffective, try switching the organic modifier altogether (e.g., from acetonitrile to methanol or vice versa). The different selectivity of these solvents can alter the elution order and improve resolution.
-
-
Decrease the Flow Rate: Reducing the flow rate can increase the column efficiency and provide better separation of closely eluting peaks. For example, flow rates between 0.8 mL/min and 1.0 mL/min are commonly used in Saxagliptin analysis.[3][4]
-
Adjust the Column Temperature: Changing the column temperature can affect the viscosity of the mobile phase and the interaction of the analytes with the stationary phase. A modest change (e.g., ± 5 °C) can sometimes be enough to resolve co-eluting peaks.
Q2: My Saxagliptin peak is broader than usual and the peak shape is poor. What should I check?
Poor peak shape can be caused by a variety of factors, some of which can also lead to co-elution.
-
Column Overload: Injecting too much sample can lead to peak fronting and broadening. Try reducing the injection volume or the concentration of your sample.
-
Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade, leading to poor peak shape.
-
Flush the column: Follow the manufacturer's instructions for column flushing.
-
Use a guard column: A guard column can help protect your analytical column from contaminants.
-
Replace the column: If flushing does not improve the peak shape, the column may need to be replaced.
-
-
Inappropriate Mobile Phase: The mobile phase composition can affect peak shape. Ensure your mobile phase is properly prepared, degassed, and that the pH is stable. For Saxagliptin, mobile phases containing phosphate buffers have been shown to produce good peak shapes.[2]
-
Sample Solvent Effects: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion. Ideally, the sample should be dissolved in the mobile phase.
dot
Caption: Logical relationship between causes and solutions for co-eluting peaks.
Q3: I have tried adjusting the mobile phase and flow rate, but I still can't resolve the co-eluting peak. What else can I do?
If optimizing the mobile phase and flow rate is insufficient, you may need to consider more significant changes to your method.
-
Change the Stationary Phase (Column): The choice of column chemistry is a critical factor in achieving separation. If you are using a standard C18 column, consider switching to a column with a different selectivity.
-
Phenyl-Hexyl Column: These columns provide alternative selectivity, particularly for aromatic compounds.
-
Cyano Column: A cyano column can offer different selectivity for polar compounds.
-
Different C18 Column: Not all C18 columns are the same. Switching to a C18 column from a different manufacturer can sometimes provide the necessary change in selectivity.
-
-
Forced Degradation Studies: If the co-eluting peak is a suspected degradation product, performing forced degradation studies can help to identify it.[5][6][7][8] By intentionally degrading the Saxagliptin standard under various stress conditions (acidic, basic, oxidative, thermal, photolytic), you can generate the degradation products and then develop a method that effectively separates them from the parent drug.[5][6][7][8]
Q4: Can you provide some examples of successful HPLC methods for Saxagliptin analysis that demonstrate good peak resolution?
Yes, here are some examples of published methods that have demonstrated successful separation of Saxagliptin from other compounds or impurities.
Comparison of HPLC Methods for Saxagliptin Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | XTerra C18 (150mm x 4.6mm, 5µm) | X terra C18 (4.6 x 150mm, 5µm) | Cosmosil C18 (250mm x 4.6ID, 5 micron) |
| Mobile Phase | Phosphate buffer (pH 4) and Acetonitrile (50:50 v/v) | ACN, Methanol, and Water (35:50:15 v/v) | Methanol and water (70:30 v/v) |
| Flow Rate | 1 mL/min | 1.0 mL/min | 0.8 ml/min |
| Detection Wavelength | 225 nm | 250 nm | 212 nm |
| Retention Time of Saxagliptin | 2.1 min | Not Specified | Not Specified |
| Reference | [2] | [4] | [3] |
Experimental Protocols
Protocol 1: Method for Simultaneous Estimation of Saxagliptin and Dapagliflozin [2]
-
Column: XTerra C18 (150mm x 4.6mm, 5µm particle size)
-
Mobile Phase: A 50:50 (v/v) mixture of phosphate buffer (pH 4) and Acetonitrile.
-
Flow Rate: 1 mL/min.
-
Detection: UV detection at 225 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Prepare a stock solution of Saxagliptin in the diluent.
-
Further dilute the stock solution with the mobile phase to achieve the desired concentration.
-
Protocol 2: Method for Simultaneous Estimation of Saxagliptin and Metformin [4]
-
Column: X terra C18 (4.6 x 150mm, 5µm)
-
Mobile Phase: A mixture of Acetonitrile, Methanol, and Water in the ratio of 35:50:15 (v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 250 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Accurately weigh and transfer the sample into a volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
Protocol 3: Method for Quantification of Saxagliptin in Bulk Powder [3]
-
Column: Cosmosil C18 (250mm x 4.6ID, Particle size: 5 micron)
-
Mobile Phase: A 70:30 (v/v) mixture of Methanol and water.
-
Flow Rate: 0.8 ml/min.
-
Detection: UV detection at 212 nm.
-
Injection Volume: 20µl.
-
Sample Preparation:
-
Prepare a stock solution of Saxagliptin in the mobile phase.
-
Filter the solution through a 0.45µm membrane filter.
-
Dilute to the final concentration with the mobile phase.
-
References
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. irjpms.com [irjpms.com]
- 3. ijtsrd.com [ijtsrd.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. LC-ESI-MS/MS studies on saxagliptin and its forced degradation products - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. archives.ijper.org [archives.ijper.org]
- 7. academic.oup.com [academic.oup.com]
- 8. ijpba.info [ijpba.info]
Technical Support Center: Robust Bioanalysis of Saxagliptin
This technical support center provides troubleshooting guidance and answers to frequently asked questions for the bioanalysis of Saxagliptin. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures.
Troubleshooting Guide
This section addresses specific issues that may arise during the bioanalysis of Saxagliptin, presented in a question-and-answer format.
Question: Why am I observing low or inconsistent recovery of Saxagliptin, especially at lower concentrations?
Answer: Low and variable recovery of Saxagliptin, particularly at the lower limit of quantification, can be attributed to its tendency for specific and non-specific binding. Saxagliptin is a substrate for the dipeptidyl peptidase-4 (DPP-4) enzyme, leading to specific binding in plasma samples. Non-specific binding to laboratory plastics and glassware can also occur.
To mitigate these issues, consider the following troubleshooting steps:
-
Sample Pre-treatment: Implement a sample pre-treatment step to disrupt DPP-4 binding. This can be achieved by denaturing the plasma proteins. A common and effective method is protein precipitation with acetonitrile.[1]
-
Use of Silanized Glassware: To minimize non-specific binding, use silanized glassware for sample collection and preparation.
-
Selection of Anticoagulant: The choice of anticoagulant can influence analyte stability and binding. While various anticoagulants are used, ensure consistency across all samples and standards.
-
Internal Standard Selection: A stable, deuterated internal standard (IS) that closely mimics the chromatographic behavior of Saxagliptin is crucial for correcting variability. Vildagliptin has been successfully used as an internal standard in some methods.[2]
Question: I am experiencing poor peak shape and tailing during chromatographic analysis. What could be the cause and how can I resolve it?
Answer: Poor peak shape is often related to the chromatographic conditions or interactions with the analytical column. Here are some potential causes and solutions:
-
Mobile Phase pH: The pH of the mobile phase can significantly impact the ionization state and, consequently, the peak shape of Saxagliptin. Experiment with adjusting the pH of the aqueous component of your mobile phase. Using a buffer, such as phosphate buffer, can help maintain a stable pH.
-
Column Choice: The choice of the stationary phase is critical. C18 columns are commonly used for Saxagliptin analysis.[3][4] If you are still experiencing issues, consider trying a different C18 column from another manufacturer or a column with a different chemistry (e.g., C8).
-
Flow Rate and Gradient: Optimize the flow rate and gradient profile. A slower flow rate or a shallower gradient can sometimes improve peak shape and resolution.
-
Sample Solvent: Ensure that the sample is dissolved in a solvent that is compatible with the mobile phase. Injecting a sample in a solvent much stronger than the initial mobile phase can lead to peak distortion.
Question: My assay is showing significant matrix effects. How can I reduce this interference?
Answer: Matrix effects, caused by co-eluting endogenous components from the biological matrix, can lead to ion suppression or enhancement in mass spectrometry, affecting accuracy and precision. To address this:
-
Efficient Sample Preparation: The most effective way to minimize matrix effects is through a thorough sample clean-up. While protein precipitation is a simple and fast technique, more rigorous methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can provide cleaner extracts.
-
Chromatographic Separation: Optimize your chromatographic method to separate Saxagliptin from the interfering matrix components. A longer run time or a different gradient profile might be necessary.
-
Internal Standard: A co-eluting, stable isotope-labeled internal standard is the best way to compensate for matrix effects, as it will be affected similarly to the analyte.
Frequently Asked Questions (FAQs)
What is a typical linear range for Saxagliptin bioanalysis using LC-MS/MS?
The linear range for Saxagliptin analysis can vary depending on the sensitivity of the instrument and the specific method. However, a common dynamic range for the quantification of Saxagliptin in human plasma is 0.1 to 50 ng/mL.[1] For its active metabolite, 5-hydroxy Saxagliptin, a typical range is 0.2 to 100 ng/mL.[1]
What are the common sample preparation techniques for Saxagliptin bioanalysis?
The most frequently employed sample preparation techniques for Saxagliptin in biological matrices are:
-
Protein Precipitation (PPT): This is a simple and high-throughput method where a protein precipitating agent, such as acetonitrile, is added to the plasma sample.[1]
-
Liquid-Liquid Extraction (LLE): This technique involves extracting the analyte from the aqueous biological sample into an immiscible organic solvent.[5]
-
Solid-Phase Extraction (SPE): SPE provides a cleaner sample extract by utilizing a solid sorbent to retain the analyte while interferences are washed away.
Which analytical columns are suitable for Saxagliptin chromatography?
Reversed-phase C18 columns are the most commonly reported and suitable columns for the chromatographic separation of Saxagliptin.[3][4] Specific examples include the Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) and Atlantis® dC18 (50 mm × 2.1 mm, 5 µm).[1][3]
What are the key validation parameters to assess for a robust Saxagliptin bioanalytical method?
According to ICH guidelines, the key validation parameters include:
-
Accuracy and Precision: To ensure the closeness of the measured value to the true value and the reproducibility of the measurements.[3][4]
-
Linearity and Range: To demonstrate the proportional relationship between the concentration and the analytical signal over a defined range.[3][4]
-
Selectivity and Specificity: To ensure that the method can unequivocally measure the analyte in the presence of other components.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): To determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.[4][6]
-
Stability: To assess the stability of the analyte in the biological matrix under different storage and processing conditions.[3]
Data Presentation
Table 1: Summary of LC-MS/MS Method Parameters for Saxagliptin Bioanalysis
| Parameter | Method 1 | Method 2 |
| Sample Preparation | Protein Precipitation with Acetonitrile[1] | Liquid-Liquid Extraction |
| Chromatography | Atlantis® dC18 Column (50 mm × 2.1 mm, 5 µm)[1] | Thermo C18 analytical column (250mm×4.6mm i.d., 5.0μm) |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water | Methanol: Acetonitrile (50:50 v/v) |
| Detection | Tandem Mass Spectrometry (Positive Ion Mode) | UV-PDA detector set at 230 nm |
| Linearity Range | 0.1 - 50 ng/mL[1] | 5 - 25 µg/mL |
| Recovery | >90%[1] | Not explicitly stated |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is based on a validated method for the extraction of Saxagliptin from human plasma.[1]
-
Spiking: To a 100 µL aliquot of human plasma in a microcentrifuge tube, add the internal standard solution. For calibration standards and quality control samples, add the appropriate concentration of Saxagliptin working solution.
-
Precipitation: Add 400 µL of acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase for analysis.
-
Injection: Inject an appropriate volume of the final sample extract into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis
This protocol provides a general framework for the LC-MS/MS analysis of Saxagliptin.
-
Chromatographic System: Utilize a UPLC or HPLC system coupled with a tandem mass spectrometer.
-
Analytical Column: Employ a C18 reversed-phase column, such as a Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).[3]
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Elution: Start with a low percentage of Mobile Phase B and gradually increase the concentration to elute Saxagliptin and its internal standard. A typical gradient might run from 5% to 95% B over a few minutes.
-
Flow Rate: A flow rate of 0.3-0.5 mL/min is commonly used.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in the positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for Saxagliptin and its internal standard.
-
Visualizations
Caption: A typical workflow for the bioanalysis of Saxagliptin in plasma samples.
Caption: A troubleshooting decision tree for addressing low recovery of Saxagliptin.
References
- 1. Liquid chromatography and tandem mass spectrometry method for the quantitative determination of saxagliptin and its major pharmacologically active 5-monohydroxy metabolite in human plasma: method validation and overcoming specific and non-specific binding at low concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic/Pharmacodynamic modelling of Saxagliptin and its active metabolite, 5-hydroxy Saxagliptin in rats with Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. bepls.com [bepls.com]
- 5. researchgate.net [researchgate.net]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Saxagliptin: HPLC-UV vs. UPLC-MS/MS with a Labeled Standard
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) like Saxagliptin is paramount. The choice of analytical methodology can significantly impact the reliability and sensitivity of results. This guide provides a detailed comparison of two common approaches for the validation of Saxagliptin quantification: a standard High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a more advanced Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) method employing a stable isotope-labeled internal standard.
This comparison will delve into the experimental protocols and performance data of each technique, offering a clear perspective on their respective advantages and applications in the pharmaceutical analysis of Saxagliptin.
The Role of Internal Standards in Chromatographic Analysis
In quantitative chromatography, an internal standard (IS) is a compound added in a constant amount to all samples, calibration standards, and quality control samples. The use of an IS helps to correct for the loss of analyte during sample preparation and for variations in injection volume. For optimal results, an ideal internal standard should be chemically similar to the analyte but well-separated chromatographically.
The pinnacle of internal standards is the use of a stable isotope-labeled version of the analyte. These standards, for instance, deuterated or ¹³C- or ¹⁵N-labeled, have nearly identical chemical and physical properties to the analyte itself. This ensures they behave similarly during extraction and chromatography, providing the most accurate correction for any procedural variations. The key difference lies in their mass, which allows them to be distinguished from the analyte by a mass spectrometer.
Experimental Protocols: A Side-by-Side Look
Here, we present the methodologies for a conventional RP-HPLC-UV method and a more sophisticated UPLC-MS/MS method that utilizes a labeled internal standard for the quantification of Saxagliptin.
Method 1: Reversed-Phase HPLC with UV Detection
This method is a widely used technique for routine analysis of Saxagliptin in bulk and pharmaceutical dosage forms.
-
Instrumentation : A standard HPLC system equipped with a UV-Vis detector.
-
Column : A reversed-phase C18 column (e.g., 250mm x 4.6mm, 5µm particle size).
-
Mobile Phase : A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode.
-
Flow Rate : Typically around 1.0 mL/min.
-
Detection : UV detection at a wavelength where Saxagliptin shows maximum absorbance (e.g., 210 nm).
-
Internal Standard : Often, a structurally similar, commercially available compound is used, if at all. Many routine HPLC-UV methods for drug substance purity do not employ an internal standard.
-
Sample Preparation : Dissolution of the sample in a suitable diluent, followed by filtration before injection.
Method 2: UPLC-MS/MS with a Labeled Internal Standard
This method is highly sensitive and selective, making it ideal for the quantification of Saxagliptin in complex biological matrices like plasma, and for pharmacokinetic studies.
-
Instrumentation : An ultra-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Column : A UPLC C18 column (e.g., 50mm x 2.1mm, 1.7µm particle size) for fast and efficient separation.
-
Mobile Phase : A gradient elution using a mixture of water with a modifier (e.g., 0.1% formic acid) and an organic solvent like acetonitrile.
-
Flow Rate : Typically in the range of 0.3-0.5 mL/min.
-
Detection : Mass spectrometry detection in Multiple Reaction Monitoring (MRM) mode. This involves monitoring a specific precursor-to-product ion transition for both Saxagliptin and its labeled internal standard.
-
Labeled Internal Standard : A stable isotope-labeled version of Saxagliptin, such as Saxagliptin-¹⁵N d₂. This is added to all samples and standards at a known concentration.
-
Sample Preparation : For biological samples, this often involves protein precipitation or liquid-liquid extraction to remove interferences.
Performance Data: A Quantitative Comparison
The following tables summarize typical validation parameters for the two methods, highlighting the performance differences.
Table 1: Comparison of Chromatographic and Detection Parameters
| Parameter | HPLC-UV Method | UPLC-MS/MS Method with Labeled IS |
| Typical Retention Time | 4-8 minutes | < 3 minutes |
| Linearity Range | 10-100 µg/mL | 0.1-100 ng/mL |
| Limit of Detection (LOD) | ~1 µg/mL | < 0.05 ng/mL |
| Limit of Quantification (LOQ) | ~3 µg/mL | ~0.1 ng/mL |
| Selectivity | Moderate; potential for interference from excipients or degradation products. | High; mass-based detection provides excellent specificity. |
Table 2: Comparison of Method Validation Parameters
| Parameter | HPLC-UV Method | UPLC-MS/MS Method with Labeled IS |
| Precision (%RSD) | < 2% | < 5% (often stricter for bioanalysis) |
| Accuracy (% Recovery) | 98-102% | 95-105% |
| Robustness | Good; minor changes in mobile phase composition or flow rate have a limited effect. | Very good; the labeled IS compensates for minor variations. |
| Matrix Effects | Not typically assessed for bulk drug analysis. | A key validation parameter for bioanalysis; the labeled IS helps to mitigate these effects. |
Visualizing the Methodologies
To further clarify the workflows and logical relationships, the following diagrams are provided.
Caption: A typical workflow for HPLC method validation.
Caption: Advantages and disadvantages of internal standard types.
Conclusion: Choosing the Right Method for the Right Application
Both HPLC-UV and UPLC-MS/MS are powerful techniques for the analysis of Saxagliptin, but they serve different purposes.
The HPLC-UV method is robust, cost-effective, and well-suited for routine quality control of bulk drug and pharmaceutical formulations where the concentration of Saxagliptin is high and the sample matrix is relatively simple.
The UPLC-MS/MS method with a labeled internal standard offers superior sensitivity, specificity, and accuracy. It is the gold standard for bioanalytical applications, such as pharmacokinetic studies, where trace levels of the drug need to be quantified in complex biological matrices. The use of a stable isotope-labeled internal standard is crucial in these scenarios to correct for variations in sample preparation and matrix effects, ensuring the highest data quality.
For drug development professionals, the choice of method will depend on the specific requirements of the analysis. For early-stage formulation development and routine QC, HPLC-UV may be sufficient. However, for clinical and preclinical studies that require the highest level of sensitivity and accuracy, a validated UPLC-MS/MS method with a labeled internal standard is indispensable.
A Guide to Inter-Laboratory Validation of Analytical Methods for Saxagliptin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the process and considerations for the inter-laboratory validation of an analytical method for the quantification of Saxagliptin. While no formal inter-laboratory validation studies for a specific Saxagliptin analytical method are publicly available, this document outlines the typical workflow and presents illustrative data based on published single-laboratory validation studies. The data herein is a hypothetical compilation intended to demonstrate the principles of an inter-laboratory comparison and should not be considered as the results of an actual collaborative study.
The validation of an analytical method is crucial to ensure its suitability for its intended purpose.[1] An inter-laboratory validation, often referred to as a collaborative study or round-robin test, is the ultimate assessment of a method's robustness and transferability. It provides a measure of the method's precision when performed by different analysts in different laboratories with varying equipment and environments.
Experimental Protocol: A Representative RP-HPLC Method for Saxagliptin
The following protocol is a synthesized example of a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of Saxagliptin, based on common parameters found in the literature.[1][2][3][4]
1. Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system equipped with a UV-Vis detector.
2. Chromatographic Conditions:
-
Mobile Phase: A mixture of a phosphate buffer (pH 4.5) and acetonitrile in a 60:40 v/v ratio.[2]
-
Flow Rate: 1.0 mL/min[2]
-
Detection Wavelength: 220 nm[2]
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
3. Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Saxagliptin reference standard and dissolve in a 100 mL volumetric flask with the mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected concentration range of the samples.
-
Sample Preparation: Crush tablets containing Saxagliptin to a fine powder. Accurately weigh a portion of the powder equivalent to a known amount of Saxagliptin and dissolve it in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
Inter-Laboratory Validation Workflow
The following diagram illustrates the typical workflow for conducting an inter-laboratory validation study.
Caption: Workflow of an inter-laboratory validation study.
Comparison of (Illustrative) Inter-Laboratory Validation Data
The following tables present hypothetical data for key validation parameters as they might be reported from three different laboratories participating in a collaborative study. These values are derived from typical results reported in single-laboratory validation studies.[1][2][3][4][5]
Table 1: Accuracy - Recovery Studies
Accuracy is determined by the closeness of the test results to the true value. In this illustrative example, recovery studies were performed by spiking a placebo with known concentrations of Saxagliptin.
| Concentration Level | Laboratory 1 (% Recovery ± RSD) | Laboratory 2 (% Recovery ± RSD) | Laboratory 3 (% Recovery ± RSD) |
| 80% | 99.5 ± 0.8% | 100.2 ± 1.1% | 99.8 ± 0.9% |
| 100% | 100.1 ± 0.5% | 99.7 ± 0.7% | 100.5 ± 0.6% |
| 120% | 99.8 ± 0.6% | 100.8 ± 0.9% | 99.4 ± 0.8% |
Table 2: Precision - Repeatability and Intermediate Precision
Precision evaluates the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.
-
Repeatability (Intra-day Precision): Variation in results within the same laboratory on the same day.
-
Intermediate Precision (Inter-day Precision): Variation in results within the same laboratory on different days, with different analysts, or on different equipment.
| Parameter | Laboratory 1 (%RSD) | Laboratory 2 (%RSD) | Laboratory 3 (%RSD) |
| Repeatability | 0.45% | 0.52% | 0.60% |
| Intermediate Precision | 0.85% | 0.92% | 1.10% |
Table 3: Linearity
Linearity demonstrates that the analytical procedure's results are directly proportional to the concentration of the analyte in the sample.
| Parameter | Laboratory 1 | Laboratory 2 | Laboratory 3 |
| Linear Range (µg/mL) | 10 - 100 | 10 - 100 | 10 - 100 |
| Correlation Coefficient (r²) | 0.9995 | 0.9992 | 0.9998 |
| Slope | 45870 | 45690 | 46010 |
| Intercept | 1250 | 1380 | 1190 |
Conclusion
The successful inter-laboratory validation of an analytical method for Saxagliptin would demonstrate its robustness, reliability, and transferability. The illustrative data presented in this guide highlights the key parameters that would be assessed in such a study. A well-validated method ensures consistent and accurate results across different testing sites, which is a critical requirement in the pharmaceutical industry for quality control, regulatory submissions, and post-marketing surveillance. The establishment of a validated, standardized method through a collaborative study would be a valuable contribution to the field.
References
Determining Analytical Linearity and Range for Saxagliptin: A Comparative Guide
A critical aspect of pharmaceutical quality control is the validation of analytical methods to ensure they are suitable for their intended purpose. For the anti-diabetic drug Saxagliptin, establishing the linearity and range of an analytical method is fundamental to guaranteeing accurate quantification in bulk drug and pharmaceutical dosage forms. This guide provides a comparative overview of different analytical techniques used for this purpose, supported by experimental data and detailed protocols.
The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity. These parameters are governed by the International Council for Harmonisation (ICH) guidelines.[1][2][3]
Comparative Analysis of Analytical Methods
High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UHPLC), and UV-Visible Spectrophotometry are the most commonly employed techniques for the routine analysis of Saxagliptin. More sensitive methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are also utilized, particularly for bioanalytical applications.
The selection of a method often depends on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.
Data Summary
The following tables summarize the linearity and range data for Saxagliptin analysis using various analytical methods as reported in the scientific literature.
Table 1: Linearity and Range Data for Saxagliptin by HPLC and UHPLC
| Linearity Range (µg/mL) | Correlation Coefficient (r²) | Regression Equation | Analytical Method | Reference |
| 10 - 60 | 0.9989 | y = 5717.8x + 12076 | UHPLC | |
| 10 - 50 | 0.999 | y = 9832x + 10745 | RP-HPLC | [4] |
| 0.01 - 0.50 | 0.996 | y = 0.126x + 0.003 | HPLC-UV | [5] |
| 0.2 - 1.2 | 0.999 | Not Reported | RP-HPLC | [6] |
| 6 - 14 | 0.9999 | Not Reported | RP-HPLC | [7] |
| 5 - 100 | Not Reported | Not Reported | RP-HPLC | [8] |
| 100 - 300 | 0.999 | Not Reported | RP-HPLC |
Table 2: Linearity and Range Data for Saxagliptin by UV-Visible Spectrophotometry
| Linearity Range (µg/mL) | Correlation Coefficient (r²) | Regression Equation | Wavelength (nm) | Reference |
| 10 - 60 | 0.996 | Not Reported | 213 | [9] |
| 2 - 10 | 0.99068 | y = 0.1126x - 0.0103 | 204 | [10] |
| 0 - 40 | 0.998 | y = 0.03x + 0.047 | 211 | [11] |
| 1 - 18 | Not Reported | Not Reported | 281 | [12] |
| 5 - 15 | 0.999 | Not Reported | 280 | [13] |
Table 3: Linearity and Range Data for Saxagliptin by LC-MS/MS
| Linearity Range (ng/mL) | Correlation Coefficient (r²) | Analytical Method | Reference |
| 0.2 - 80 | Not Reported | LC-MS/MS | [14] |
| 10 - 150 | 0.9980 | UPLC-MS/MS | [15] |
| 2.0 - 2000.0 | >0.996 | LC-ESI-MS/MS | [16] |
| 0.1 - 50 | Not Reported | LC-MS/MS | [17] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical methods. The following sections outline typical experimental protocols for the determination of linearity and range for Saxagliptin analysis.
RP-HPLC Method
A widely used and robust method for the quantification of Saxagliptin.
Protocol:
-
Preparation of Standard Stock Solution: Accurately weigh and dissolve 10 mg of Saxagliptin reference standard in a 10 mL volumetric flask with a suitable diluent (e.g., methanol:water mixture) to obtain a concentration of 1000 µg/mL.[4]
-
Preparation of Calibration Standards: Prepare a series of at least five dilutions from the stock solution to cover the desired concentration range (e.g., 10, 20, 30, 40, 50 µg/mL).[4][6]
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 250mm x 4.6mm, 5µm particle size) is commonly used.[4]
-
Mobile Phase: A mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typical. The ratio can vary, for instance, methanol:water (80:20 v/v) or acetonitrile:phosphate buffer (45:55 v/v).[4][7]
-
Flow Rate: A flow rate of 0.8 to 1.0 mL/min is generally applied.[4][18]
-
Detection: UV detection at a specific wavelength, such as 212 nm or 245 nm, is used.[4][7]
-
Injection Volume: A fixed volume, typically 20 µL, is injected into the HPLC system.[4]
-
-
Data Analysis:
-
Inject each calibration standard in triplicate.
-
Plot a calibration curve of the mean peak area against the corresponding concentration.
-
Determine the linearity by calculating the correlation coefficient (r²) and the regression equation (y = mx + c) using the least squares method.[4][6] An r² value of not less than 0.998 is generally considered acceptable.[6]
-
UV-Visible Spectrophotometric Method
A simpler and more cost-effective method suitable for routine analysis.
Protocol:
-
Preparation of Standard Stock Solution: Prepare a stock solution of Saxagliptin (e.g., 1000 µg/mL) in a suitable solvent like methanol.[11]
-
Determination of Absorption Maxima (λmax): Scan a diluted standard solution of Saxagliptin over a wavelength range of 200-400 nm to determine the wavelength of maximum absorbance.[10][11]
-
Preparation of Calibration Standards: Prepare a series of at least five dilutions from the stock solution to achieve concentrations within the expected linear range (e.g., 10, 20, 30, 40, 50, 60 µg/mL).[9]
-
Measurement:
-
Measure the absorbance of each calibration standard at the predetermined λmax using a UV-Visible spectrophotometer with the solvent as a blank.
-
-
Data Analysis:
Workflow for Linearity and Range Determination
The following diagram illustrates the general workflow for establishing the linearity and range of an analytical method for Saxagliptin.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. database.ich.org [database.ich.org]
- 4. bepls.com [bepls.com]
- 5. Simultaneous Estimation of Saxagliptin and Dapagliflozin in Human Plasma by Validated High Performance Liquid Chromatography - Ultraviolet Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Validation of a Method for Simultaneous Determination of Metformin and Saxagliptin in a Formulation by RP-HPLC [scirp.org]
- 7. ijprajournal.com [ijprajournal.com]
- 8. archives.ijper.org [archives.ijper.org]
- 9. View of UV-SPECTROPHOTOMETRIC METHOD DEVELOPMENT AND VALIDATION FOR ESTIMATION OF SAXAGLIPTIN IN API AND PHARMACEUTICAL DOSAGE FORM | International Journal of Current Pharmaceutical Research [journals.innovareacademics.in]
- 10. juniperpublishers.com [juniperpublishers.com]
- 11. pnrjournal.com [pnrjournal.com]
- 12. researchgate.net [researchgate.net]
- 13. jetir.org [jetir.org]
- 14. A LC-MS/MS method for simultaneous estimation of a novel anti-diabetic combination of saxagliptin and dapagliflozin using a polarity switch approach: application to in vivo rat pharmacokinetic study - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. scispace.com [scispace.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Comparative Performance Analysis of Saxagliptin-15N,D2 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the performance characteristics of Saxagliptin-15N,D2 Hydrochloride, focusing on its application as an internal standard in bioanalytical studies. The information presented is intended to assist researchers in method development, validation, and pharmacokinetic analysis.
Introduction to Saxagliptin and its Isotopic Variant
Saxagliptin is a potent, selective, and reversible inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme.[1][2] This inhibition prevents the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are released in response to food intake.[1][3] By prolonging the action of these hormones, Saxagliptin enhances glucose-dependent insulin secretion and suppresses glucagon production, thereby improving glycemic control in adults with type 2 diabetes mellitus.[4][5][6]
Saxagliptin-15N,D2 Hydrochloride is a stable, isotopically labeled version of Saxagliptin.[7][8] It is primarily synthesized for use as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9][10] The inclusion of heavy isotopes (¹⁵N and Deuterium) results in a compound with a higher mass that is chemically identical to the unlabeled drug. This allows it to co-elute with and exhibit similar ionization efficiency to the analyte (unlabeled Saxagliptin) while being distinguishable by the mass spectrometer, ensuring high accuracy and precision in pharmacokinetic and metabolic studies.[11]
Mechanism of Action: DPP-4 Signaling Pathway
Saxagliptin exerts its therapeutic effect by targeting the DPP-4 enzyme, a key regulator of incretin hormones. The inhibition of DPP-4 increases the bioavailability of active GLP-1 and GIP, leading to beneficial downstream effects on glucose homeostasis.
Performance Characteristics and Comparison
The primary role of Saxagliptin-15N,D2 HCl is to serve as an ideal internal standard (IS). An ideal IS should have physicochemical properties nearly identical to the analyte to compensate for variability during sample preparation and analysis. Stable Isotope Labeled (SIL) standards are considered the gold standard for quantitative mass spectrometry.[11]
Physicochemical Properties Comparison
The labeling with ¹⁵N and D₂ minimally alters the physical properties of Saxagliptin, preserving its chromatographic behavior while providing a distinct mass-to-charge (m/z) ratio for mass spectrometric detection.
| Property | Saxagliptin Hydrochloride | Saxagliptin-15N,D2 Hydrochloride | Justification for Performance |
| Molecular Formula | C₁₈H₂₆ClN₃O₂[12] | C₁₈H₂₃D₂ClN¹⁴N₂O₂ | Introduction of stable isotopes (1x¹⁵N, 2x²H) |
| Molecular Weight | 351.9 g/mol [12] | ~354.9 g/mol [8][9] | Mass shift of +3 Da ensures no mass spectral overlap with the analyte. |
| Solubility | Soluble in water, methanol, ethanol.[13] | Expected to be identical to unlabeled form. | Ensures consistent behavior during sample extraction and preparation from biological matrices. |
| Chemical Purity | Typically >98% | Typically >98% | High chemical purity is essential to prevent interference from other compounds. |
| Isotopic Purity | N/A | Typically ≥99%[9] | High isotopic purity minimizes "cross-talk" where the IS contributes to the analyte's signal. |
Bioanalytical Performance: LC-MS/MS Parameters
The performance of Saxagliptin-15N,D2 HCl is best demonstrated through its application in validated LC-MS/MS methods for quantifying Saxagliptin in biological matrices like human plasma. The parameters below are representative of a typical analytical method.
| Parameter | Typical Value / Condition | Rationale for Performance |
| Chromatographic Column | C18 Reverse-Phase (e.g., 50 x 2.1 mm, 5 µm)[14] | Provides good retention and peak shape for Saxagliptin and its SIL IS, ensuring they co-elute. |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid or Ammonium Acetate buffer (gradient elution).[15] | Achieves efficient separation from endogenous plasma components. |
| Ionization Mode | Electrospray Ionization Positive (ESI+) | Provides robust and sensitive ionization for Saxagliptin. |
| Analyte MRM Transition | e.g., m/z 316.2 → 140.1 | Specific precursor-to-product ion transition for quantification of unlabeled Saxagliptin. |
| Internal Standard MRM Transition | e.g., m/z 319.2 → 143.1 | Shifted by +3 Da due to labeling, allowing for simultaneous, independent monitoring. |
| Linearity Range | 0.1 - 50 ng/mL in plasma[14] | Demonstrates the method's ability to accurately quantify across a wide range of clinically relevant concentrations. |
| Precision (%CV) | Typically ≤ 4.5%[16] | Low coefficient of variation indicates high reproducibility, a key benefit of using a stable isotope-labeled IS. |
| Accuracy (% Bias) | Within ±15% of nominal values | Shows the closeness of measured values to the true values, confirming method reliability. |
Comparison with Alternatives
-
Other Labeled Standards: Alternatives like Saxagliptin-d5[16] or Saxagliptin-¹³C-d₂[9] are also used. The choice often depends on synthetic availability and the need to avoid any potential for in-source deuterium exchange. The +3 mass shift of Saxagliptin-15N,D2 provides a clear separation from the natural isotopic distribution of the unlabeled analyte.
-
Structural Analogs: Before the widespread availability of SIL standards, structurally similar molecules were used as internal standards. However, these analogs can have different chromatographic retention times, extraction recoveries, and ionization efficiencies, leading to lower accuracy and precision compared to a SIL standard.[11]
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results. Below are representative protocols for bioanalytical quantification and an in-vitro activity assay.
Bioanalytical Workflow for Pharmacokinetic Studies
This workflow outlines the key steps in quantifying Saxagliptin in plasma samples from a clinical study using LC-MS/MS with Saxagliptin-15N,D2 HCl as the internal standard.
Detailed Method for Plasma Sample Quantification:
-
Preparation of Standards: Prepare a stock solution of Saxagliptin-15N,D2 HCl in a suitable solvent (e.g., methanol) at a concentration of 1 µg/mL. A working internal standard solution (e.g., 20 ng/mL) is prepared by diluting the stock. Calibration curve standards and quality control (QC) samples are prepared by spiking blank plasma with known concentrations of unlabeled Saxagliptin.
-
Sample Extraction: To 100 µL of plasma sample, standard, or QC, add 25 µL of the internal standard working solution. Vortex briefly.
-
Protein Precipitation: Add 400 µL of acetonitrile to precipitate plasma proteins. Vortex for 2 minutes.[17]
-
Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Analysis: Transfer the clear supernatant to an autosampler vial and inject a small volume (e.g., 5-10 µL) into the LC-MS/MS system for analysis as per the parameters in the table above.[14]
-
Quantification: Construct a calibration curve by plotting the peak area ratio of Saxagliptin to Saxagliptin-15N,D2 HCl against the nominal concentration of the calibration standards. Determine the concentration of Saxagliptin in the unknown samples from this curve.
In-Vitro DPP-4 Inhibition Assay Protocol
This fluorometric assay measures the ability of a compound to inhibit DPP-4 enzyme activity.
-
Reagent Preparation:
-
Assay Buffer: 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 1 mM EDTA.[18]
-
DPP-4 Enzyme: Recombinant human DPP-4 diluted in Assay Buffer to the desired concentration (e.g., 1.73 mU/mL).[19]
-
Substrate: Gly-Pro-AMC (aminomethylcoumarin) diluted in Assay Buffer (e.g., 200 µM).[19]
-
Inhibitor: Prepare serial dilutions of Saxagliptin (or other test compounds) in the appropriate solvent (e.g., DMSO, then diluted in Assay Buffer).
-
-
Assay Procedure (96-well plate format):
-
Add 30 µL of Assay Buffer to each well.
-
Add 10 µL of the diluted DPP-4 enzyme solution to all wells except for the "background" wells.
-
Add 10 µL of the inhibitor solution (Saxagliptin) or solvent control to the appropriate wells.
-
Incubate the plate at 37°C for 10 minutes.[19]
-
-
Initiate Reaction: Add 50 µL of the substrate solution to all wells to start the reaction.[20]
-
Measurement: Incubate the plate at 37°C for 30 minutes. Measure the fluorescence with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[18][21]
-
Data Analysis: Calculate the percent inhibition for each concentration of Saxagliptin relative to the solvent control. Plot the percent inhibition versus inhibitor concentration to determine the IC₅₀ value.
References
- 1. droracle.ai [droracle.ai]
- 2. providence.elsevierpure.com [providence.elsevierpure.com]
- 3. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: Saxagliptin [pdb101.rcsb.org]
- 4. Saxagliptin: A Selective DPP-4 Inhibitor for the Treatment of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DPP-IV Inhibitors | Johns Hopkins Diabetes Guide [hopkinsguides.com]
- 6. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Saxagliptin-15N,D2 Hydrochloride | LGC Standards [lgcstandards.com]
- 9. caymanchem.com [caymanchem.com]
- 10. crimsonpublishers.com [crimsonpublishers.com]
- 11. crimsonpublishers.com [crimsonpublishers.com]
- 12. Saxagliptin Hydrochloride | C18H26ClN3O2 | CID 49800073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. media.neliti.com [media.neliti.com]
- 14. researchgate.net [researchgate.net]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. ijper.org [ijper.org]
- 17. Simultaneous Estimation of Saxagliptin and Dapagliflozin in Human Plasma by Validated High Performance Liquid Chromatography - Ultraviolet Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 20. content.abcam.com [content.abcam.com]
- 21. phcogj.com [phcogj.com]
Safety Operating Guide
Personal protective equipment for handling Saxagliptin-15N,D2Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Saxagliptin-15N,D2 Hydrochloride in a laboratory setting. Adherence to these guidelines is critical to ensure personnel safety and minimize environmental impact. Saxagliptin is a potent pharmaceutical compound and should be handled with care.
Hazard Identification and Personal Protective Equipment (PPE)
Saxagliptin-15N,D2 Hydrochloride is classified as a substance that is suspected of causing cancer, may cause an allergic skin reaction, and may cause respiratory irritation.[1][2] It is harmful if swallowed and causes serious eye irritation.[2] Therefore, appropriate personal protective equipment is mandatory.
Table 1: Personal Protective Equipment for Handling Saxagliptin-15N,D2 Hydrochloride
| Protection Type | Recommended Equipment | Specifications |
| Eye Protection | Safety glasses with side-shields or chemical goggles | Must be worn at all times in the laboratory.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Inspect gloves before use. Use proper glove removal technique to avoid skin contact. |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator | Required when handling the powder form or when engineering controls are not sufficient to control airborne levels.[3] A full-facepiece airline respirator in positive pressure mode with emergency escape provisions may be necessary for high-risk operations.[3] |
| Body Protection | Laboratory coat, sleeve protectors | Wear a lab coat to prevent skin contact.[4] Sleeve protectors are also recommended.[4] |
Operational Plan: Step-by-Step Handling Procedures
Handling of potent compounds like Saxagliptin-15N,D2 Hydrochloride requires stringent procedures to minimize exposure.[5][6] Engineering controls such as fume hoods, ventilated enclosures, and glove boxes should be the primary means of containment.[4][7]
Experimental Workflow for Handling Saxagliptin-15N,D2 Hydrochloride
Caption: Workflow for the safe handling of Saxagliptin-15N,D2 Hydrochloride.
Detailed Methodologies:
-
Preparation:
-
All work with solid Saxagliptin-15N,D2 Hydrochloride should be conducted in a designated area with appropriate engineering controls, such as a chemical fume hood or a glove box, to minimize inhalation exposure.[4][7]
-
Before handling the compound, ensure all necessary PPE is donned correctly.
-
Weighing of the powder should be performed in a ventilated balance enclosure or a similar containment device.[4]
-
Prepare solutions by carefully adding the solvent to the solid to avoid generating dust.
-
-
Experimentation:
-
When transferring solutions, use techniques and equipment that minimize the generation of aerosols.
-
Clearly label all containers with the compound name and any known hazards.
-
Segregate waste at the point of generation. All materials that come into contact with the compound, including pipette tips, gloves, and paper towels, should be considered contaminated waste.
-
-
Cleanup:
Disposal Plan
Proper disposal of Saxagliptin-15N,D2 Hydrochloride and associated waste is crucial to prevent environmental contamination and potential harm to others.
Table 2: Disposal Guidelines for Saxagliptin-15N,D2 Hydrochloride Waste
| Waste Type | Disposal Procedure |
| Unused solid compound | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain. |
| Contaminated solutions | Collect in a labeled, sealed, and appropriate waste container. Dispose of as hazardous chemical waste. |
| Contaminated labware (pipette tips, vials, etc.) | Place in a designated, sealed sharps or solid waste container labeled as "Hazardous Waste." |
| Contaminated PPE (gloves, lab coats) | Place in a designated, sealed bag or container labeled as "Hazardous Waste." |
General Disposal Steps:
-
Segregation: Keep Saxagliptin waste separate from other laboratory waste streams.
-
Labeling: Clearly label all waste containers with "Hazardous Waste," the chemical name, and the associated hazards.
-
Storage: Store waste in a designated, secure area away from incompatible materials.
-
Collection: Arrange for collection by a licensed hazardous waste disposal company.
For unused medicines in a non-laboratory setting, the FDA recommends using drug take-back programs.[9][10] If a take-back program is not available, the medication can be mixed with an undesirable substance like dirt or coffee grounds, placed in a sealed container, and then discarded in the household trash.[11][12] However, in a research setting, all waste must be treated as hazardous chemical waste.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 4. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 5. pharmtech.com [pharmtech.com]
- 6. agnopharma.com [agnopharma.com]
- 7. escopharma.com [escopharma.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Where and How to Dispose of Unused Medicines | FDA [fda.gov]
- 10. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
- 11. advanceddiabetessupply.com [advanceddiabetessupply.com]
- 12. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
